N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine
Beschreibung
BenchChem offers high-quality N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-[3-(dimethylamino)phenoxy]-4-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-11-7-8-14(16)15(9-11)18-13-6-4-5-12(10-13)17(2)3/h4-10H,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHKOTJSDIGMDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OC2=CC=CC(=C2)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501223375 | |
| Record name | 3-(2-Amino-5-methylphenoxy)-N,N-dimethylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501223375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946716-42-3 | |
| Record name | 3-(2-Amino-5-methylphenoxy)-N,N-dimethylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946716-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Amino-5-methylphenoxy)-N,N-dimethylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501223375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
In-Depth Technical Guide: N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine in Targeted Drug Discovery
As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical molecular design and practical benchtop execution. This guide provides a comprehensive overview of N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine , a highly versatile diaryl ether building block. We will explore its physicochemical properties, its strategic rationale in medicinal chemistry, and a self-validating experimental workflow for its synthesis and application.
Chemical Structure and Physicochemical Profiling
N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine (also systematically named 2-(3-(dimethylamino)phenoxy)-4-methylaniline) is a bifunctional intermediate characterized by a flexible diaryl ether core. It possesses two distinct reactive handles: a primary aniline and a tertiary dimethylamine.
Table 1: Quantitative Physicochemical Properties
| Parameter | Value |
| IUPAC Name | 2-(3-(Dimethylamino)phenoxy)-4-methylaniline |
| Molecular Formula | C15H18N2O[1] |
| Molecular Weight | 242.32 g/mol [1] |
| Topological Polar Surface Area (TPSA) | 38.3 Ų |
| Hydrogen Bond Donors | 1 (Primary amine, -NH2) |
| Hydrogen Bond Acceptors | 3 (N, N, O) |
| Rotatable Bonds | 4 |
| LogP (Predicted) | ~3.8 |
Strategic Rationale in Drug Design
The selection of this specific building block in library generation is driven by strict structure-activity relationship (SAR) causality:
-
The Diaryl Ether Core (Bioisosterism): The ether oxygen acts as a flexible hinge, allowing the two aromatic rings to adopt a non-coplanar, "V-shaped" conformation. This specific dihedral angle is highly favored for fitting into deep, hydrophobic allosteric pockets, such as the DFG-out conformation of kinases like p38 MAPK[2].
-
The Meta-Dimethylamino Group: Lipophilic kinase inhibitors often suffer from poor aqueous solubility. The tertiary amine serves as a basic solubilizing moiety (pKa ~9.0) that can be protonated at physiological pH. Furthermore, it acts as a hydrogen bond acceptor when interacting with solvent-exposed regions of the target protein.
-
The Ortho-Aniline Handle: The primary amine is strategically positioned for late-stage functionalization. It is the perfect nucleophilic handle for generating ureas (via reaction with isocyanates) or amides, which are classic hydrogen-bond donor/acceptor motifs required for binding to the kinase hinge region.
Self-Validating Experimental Workflow: Synthesis
The synthesis of this building block relies on a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective nitro reduction. Every step in this protocol is designed as a self-validating system to ensure absolute trustworthiness before proceeding to the next stage.
Figure 1: Self-validating synthetic workflow for the preparation of the diaryl ether building block.
Step 1: SNAr Etherification
Objective: Synthesize the intermediate 3-(2-nitro-5-methylphenoxy)-N,N-dimethylaniline. Procedure:
-
Charge a flame-dried round-bottom flask with 3-(dimethylamino)phenol (1.0 eq) and anhydrous DMF (0.5 M) under nitrogen.
-
Add finely powdered Potassium Carbonate (K2CO3, 2.0 eq).
-
Causality: K2CO3 is selected because it is strong enough to deprotonate the phenol (forming the nucleophilic phenoxide) but mild enough to prevent base-catalyzed degradation of the solvent or hydrolysis of the nitro group[3].
-
-
Stir at room temperature for 30 minutes. Add 3-fluoro-4-nitrotoluene (1.05 eq) dropwise.
-
Causality: The strongly electron-withdrawing ortho-nitro group activates the fluorine atom for SNAr. DMF, a polar aprotic solvent, stabilizes the negatively charged Meisenheimer complex, accelerating the rate-determining addition step[4].
-
-
Heat the mixture to 110°C for 12 hours.
-
Self-Validation (IPC): Sample 10 µL, dilute in MeOH, and analyze via LC-MS. The reaction is only deemed complete when the starting phenol mass ([M+H]+ 138.1) is undetectable and the intermediate mass ([M+H]+ 273.1) is >98% by UV area.
-
Quench with ice water, extract with EtOAc, wash with 5% aqueous LiCl (to remove DMF), dry, and concentrate.
Step 2: Chemoselective Nitro Reduction
Objective: Convert the nitro intermediate to the target primary amine. Procedure:
-
Dissolve the intermediate in an EtOH/H2O mixture (4:1 v/v).
-
Add Ammonium Chloride (NH4Cl, 5.0 eq) and Iron powder (Fe, 5.0 eq).
-
Causality: While Pd/C-catalyzed hydrogenation is the industry standard, the basic N,N-dimethylamine moiety can poison palladium catalysts or trigger unwanted reductive amination. The Béchamp reduction (Fe/NH4Cl) provides a mild, self-buffering environment (pH ~6-7) that exclusively reduces the nitro group without cleaving the ether linkage.
-
-
Reflux at 80°C for 4 hours.
-
Self-Validation (IPC): Monitor via TLC (Hexanes:EtOAc 7:3). The product amine will run significantly lower (lower Rf) than the nitro precursor due to increased polarity and primary amine hydrogen bonding.
-
Filter hot through Celite to remove iron oxides. Concentrate, basify with saturated NaHCO3, extract with DCM, and evaporate to yield the pure product.
Biological Application & Workflow
Once synthesized, this building block is typically reacted with various aryl isocyanates to form a library of 1,3-diaryl ureas. These molecules are potent Type II kinase inhibitors that target the inactive (DFG-out) state of kinases, most notably p38α MAPK .
Inhibition of p38 MAPK prevents the phosphorylation of downstream substrates (like MK2 and ATF2), effectively shutting down the production of pro-inflammatory cytokines such as TNF-α and IL-6[2].
Figure 2: p38 MAPK signaling pathway illustrating the allosteric inhibition by diaryl ether ureas.
References
-
Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Master Organic Chemistry, 2018.
-
Taylor & Francis. "Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer." Journal of Enzyme Inhibition and Medicinal Chemistry, 2021.
-
MDPI / PMC. "Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols." Molecules, 2023.
-
ChemicalBook. "946699-60-1 CAS Manufactory." ChemicalBook Database.
Sources
In Vitro Pharmacokinetic Profiling of N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine: A Technical Guide
Introduction: Unveiling the Pharmacokinetic Journey of a Novel Chemical Entity
In the landscape of modern drug discovery, the early characterization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount.[1][2][3] This guide provides an in-depth technical overview of the essential in vitro pharmacokinetic assays for a novel small molecule, N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine. The successful progression of a drug candidate is not solely dependent on its potency but also on its ability to reach the target site in sufficient concentrations and for an appropriate duration, without causing undue toxicity.[4] In vitro ADME studies offer the first glimpse into these critical parameters, enabling data-driven decisions and guiding the optimization of lead compounds long before they reach clinical trials.[2]
This document is structured to provide not just procedural steps, but also the underlying scientific rationale for each experimental choice. As researchers and drug development professionals, understanding the "why" behind the "how" is critical for troubleshooting, data interpretation, and the strategic design of subsequent in vivo studies. The protocols outlined herein are designed to be self-validating systems, incorporating appropriate controls to ensure the integrity and reliability of the generated data. All methodologies are grounded in current regulatory expectations from bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[5][6][7][8]
The subject of this guide, N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine, is a small molecule with structural features—a tertiary amine and aromatic rings—that suggest potential interactions with metabolic enzymes and transporters. This guide will therefore focus on a suite of in vitro assays essential for characterizing such a molecule: metabolic stability, plasma protein binding, cell permeability, and cytochrome P450 (CYP) inhibition.
Section 1: Metabolic Stability Assessment
Expertise & Experience: The metabolic stability of a compound is a critical determinant of its in vivo half-life and oral bioavailability.[9] Rapid metabolism by hepatic enzymes can lead to low systemic exposure and the formation of potentially active or toxic metabolites.[10] The liver is the primary site of drug metabolism, and in vitro systems derived from the liver, such as microsomes and hepatocytes, are invaluable tools for predicting in vivo metabolic clearance.[11][12]
Trustworthiness: Our protocol incorporates both liver microsomes and hepatocytes. Microsomes are a cost-effective, high-throughput tool for evaluating Phase I (oxidative) metabolism, primarily mediated by cytochrome P450 enzymes.[11] Hepatocytes, on the other hand, contain both Phase I and Phase II (conjugative) enzymes, as well as transporters, offering a more complete picture of hepatic metabolism.[11][12] By using both systems, we create a self-validating approach to understanding the metabolic fate of N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine.
Metabolic Stability in Human Liver Microsomes (HLM)
This assay determines the rate of disappearance of the parent compound when incubated with HLM in the presence of the necessary cofactor, NADPH.[9]
Experimental Protocol:
-
Preparation of Reagents:
-
Prepare a 1 M stock solution of NADPH in 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM stock solution of N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine in a suitable organic solvent (e.g., DMSO). The final solvent concentration in the incubation should be ≤ 0.2% to avoid enzyme inhibition.[11]
-
Thaw a vial of pooled human liver microsomes (20 mg/mL) on ice.
-
-
Incubation:
-
In a 96-well plate, combine potassium phosphate buffer (pH 7.4), and the test compound to a final concentration of 1 µM.
-
Add human liver microsomes to a final concentration of 0.5 mg/mL.
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[9]
-
-
Sample Analysis:
-
Centrifuge the plate to precipitate the protein.
-
Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.[9]
-
Data Presentation:
| Time (min) | Peak Area Ratio (Compound/Internal Standard) | % Remaining |
| 0 | 1.000 | 100.0 |
| 5 | 0.852 | 85.2 |
| 15 | 0.615 | 61.5 |
| 30 | 0.378 | 37.8 |
| 45 | 0.231 | 23.1 |
| 60 | 0.140 | 14.0 |
| Note: Data are for illustrative purposes only. |
Visualization:
Caption: Workflow for plasma protein binding determination using equilibrium dialysis.
Section 3: Cell Permeability and Efflux Liability
Expertise & Experience: The ability of a drug to cross the intestinal epithelium is a key factor for oral absorption. The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that form tight junctions and express various transporters, making it an excellent in vitro model of the intestinal barrier. [13][14]This assay not only predicts passive permeability but can also identify if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp). [13] Trustworthiness: The integrity of the Caco-2 cell monolayer is verified before and after the experiment by measuring the transepithelial electrical resistance (TEER). [14]The permeability of a low-permeability marker (e.g., Lucifer yellow) is also assessed to confirm the tightness of the cell junctions. [15]The bidirectional transport of the compound (apical-to-basolateral and basolateral-to-apical) allows for the calculation of an efflux ratio, which is a reliable indicator of active transport. [13] Experimental Protocol:
-
Cell Culture:
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
For apical-to-basolateral (A-to-B) permeability, add the test compound (at a non-toxic concentration, e.g., 10 µM) to the apical chamber and fresh transport buffer to the basolateral chamber. [13][14] * For basolateral-to-apical (B-to-A) permeability, add the test compound to the basolateral chamber and fresh buffer to the apical chamber. [13][14] * Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 2 hours), collect samples from the receiver chamber. [13]
-
-
Sample Analysis:
-
Determine the concentration of the test compound in the collected samples by LC-MS/MS.
-
-
Efflux Assessment (if necessary):
-
If the efflux ratio is >2, repeat the bidirectional assay in the presence of a known P-gp inhibitor (e.g., verapamil or elacridar) to confirm P-gp-mediated efflux. [15] Data Presentation:
-
| Parameter | Value | Classification |
| Papp (A-to-B) (x 10^-6 cm/s) | 8.5 | Moderate Permeability |
| Papp (B-to-A) (x 10^-6 cm/s) | 25.5 | - |
| Efflux Ratio (Papp B-A / Papp A-B) | 3.0 | Potential P-gp Substrate |
| Note: Data are for illustrative purposes only. A Papp > 10 x 10^-6 cm/s is considered high permeability, while < 1 x 10^-6 cm/s is low.[14] |
Visualization:
Caption: Schematic of the Caco-2 cell permeability assay for assessing bidirectional transport.
Section 4: Cytochrome P450 (CYP) Inhibition
Expertise & Experience: Drug-drug interactions (DDIs) are a significant cause of adverse drug events. [5]Inhibition of CYP enzymes, which are responsible for the metabolism of a vast number of drugs, is a major mechanism of DDIs. [17]Early identification of a compound's potential to inhibit key CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is a regulatory requirement and critical for patient safety. [5][18] Trustworthiness: This protocol determines the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity. [17]The use of isoform-specific probe substrates and human liver microsomes ensures the clinical relevance of the data. [18]The assay is conducted according to FDA guidance. [19] Experimental Protocol:
-
Preparation:
-
Prepare a range of concentrations of N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine.
-
Prepare solutions of isoform-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, etc.) at their approximate Km concentrations.
-
Use pooled human liver microsomes and NADPH as described in the metabolic stability assay.
-
-
Incubation:
-
In a 96-well plate, pre-incubate the microsomes, test compound (inhibitor), and buffer at 37°C.
-
Add the probe substrate.
-
Initiate the reaction by adding NADPH.
-
Incubate for a short, linear period (e.g., 10-15 minutes).
-
Terminate the reaction with ice-cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the plate and analyze the supernatant for the formation of the probe substrate's metabolite by LC-MS/MS.
-
Data Presentation:
| CYP Isoform | Probe Substrate | IC50 (µM) | Potential for DDI |
| CYP1A2 | Phenacetin | > 50 | Low |
| CYP2C9 | Diclofenac | 22.5 | Low |
| CYP2C19 | S-Mephenytoin | 8.9 | Moderate |
| CYP2D6 | Dextromethorphan | 1.2 | High |
| CYP3A4 | Midazolam | 15.7 | Low |
| Note: Data are for illustrative purposes only. The potential for DDI is interpreted based on the IC50 value in relation to expected clinical plasma concentrations. |
Visualization:
Caption: Conceptual diagram of the cytochrome P450 inhibition assay.
Conclusion and Forward Look
This guide has detailed the foundational in vitro pharmacokinetic assays necessary to characterize N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine. The illustrative data suggest a compound with moderate metabolic stability, high plasma protein binding, moderate permeability with a potential for P-gp mediated efflux, and a specific inhibitory potential towards CYP2D6.
These findings are not endpoints but rather critical data points that inform the next steps in drug development. They provide a basis for:
-
Medicinal Chemistry: Guiding structural modifications to improve metabolic stability or reduce CYP inhibition.
-
In Vivo Studies: Aiding in the selection of appropriate animal species for preclinical testing and predicting human pharmacokinetic parameters.
-
Clinical Development: Highlighting the potential for drug-drug interactions, which will need to be carefully monitored in clinical trials. [20] By embracing a scientifically rigorous and logically structured approach to in vitro ADME profiling, we can de-risk drug development programs, optimize candidates for success, and ultimately, accelerate the delivery of safe and effective medicines to patients. [1][2]
References
- Vertex AI Search. (n.d.). How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs.
- FDA. (n.d.). Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme.
- European Medicines Agency. (2022, July 21). ICH M12 on drug interaction studies - Scientific guideline.
- Patsnap Synapse. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study.
- Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
- Sittampalam, G. S., et al. (2019). Development of Simplified in Vitro P-Glycoprotein Substrate Assay and in Silico Prediction Models to Evaluate Transport Potential of P-Glycoprotein. Molecular Pharmaceutics, 16(4), 1645-1655.
- Regulations.gov. (2017, October 25). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies—Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability.
- (n.d.). Caco2 assay protocol.
- Lau, Y. Y., et al. (2012). Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells. Current protocols in pharmacology, Chapter 7, Unit7.13.
- Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol.
- WuXi AppTec. (2022, June 23). A Guide to In Vitro ADME Testing in Drug Development.
- BioDuro. (n.d.). In Vitro ADME.
- IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling.
- Charnwood Discovery. (n.d.). Plasma Protein Binding - In Vitro Assay.
- Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
- Evotec. (n.d.). P-glycoprotein (P-gp) Substrate Identification.
- Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability.
- protocols.io. (2025, August 3). In-vitro plasma protein binding.
- ICH. (2024, May 21). Drug Interaction Studies (M12).
- European Medicines Agency. (2024, May 21). ICH M12 Guideline on drug interaction studies_Step 5.
- FDA. (n.d.). Safety Testing of Drug Metabolites Guidance for Industry.
- WuXi AppTec. (2023, December 28). How to Study Slowly Metabolized Compounds Using In Vitro Models.
- Sarr, E., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics, 15(11), 2533.
- Creative Bioarray. (n.d.). Cytochrome P450 Inhibition Assay.
- LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance.
- Evotec. (n.d.). Plasma Protein Binding Assay.
- Creative Bioarray. (n.d.). Plasma Protein Binding Assay.
- Paine, M. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug metabolism and disposition: the biological fate of chemicals, 45(4), 400–408.
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. criver.com [criver.com]
- 5. fda.gov [fda.gov]
- 6. ICH M12 on drug interaction studies - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 10. fda.gov [fda.gov]
- 11. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]
- 12. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 14. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. P-gp Substrate Identification | Evotec [evotec.com]
- 16. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
- 20. regulations.gov [regulations.gov]
N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine molecular weight and solubility profile
As a Senior Application Scientist, I approach the physicochemical characterization of novel pharmacophores not merely as a data-collection exercise, but as a mechanistic puzzle. The compound N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine represents a highly specialized diaryl ether amine. Understanding its molecular weight, structural nuances, and solubility profile is critical for downstream applications, ranging from high-throughput screening assays to formulation development.
This technical guide synthesizes structural causality with empirical methodology to provide a comprehensive profile of this molecule, ensuring that your experimental workflows are built on a foundation of rigorous, self-validating data.
Molecular Identity & Physicochemical Properties
Before designing a solubilization strategy, we must first deconstruct the molecule. The compound (CAS: 946716-42-3) [1] features a central ether linkage bridging two distinct functionalized phenyl rings: a 2-amino-5-methylphenyl moiety and a 3-(dimethylamino)phenyl moiety.
This dual-amine structure dictates its physicochemical behavior. The primary aniline and the tertiary N,N-dimethylamine provide distinct protonation sites, which fundamentally govern its pH-dependent solubility profile.
Table 1: Molecular Identity & Physicochemical Parameters
| Parameter | Value / Description |
| Chemical Name | N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine |
| CAS Registry Number | 946716-42-3 |
| Molecular Formula | C₁₅H₁₈N₂O |
| Molecular Weight | 242.32 g/mol |
| Structural Class | Diaryl ether, primary/tertiary amine |
| Predicted pKa (Primary Amine) | ~4.0 – 5.0 (Weakly basic aniline) |
| Predicted pKa (Tertiary Amine) | ~8.0 – 9.0 (Moderately basic) |
| Predicted LogP (Lipophilicity) | ~3.5 (Highly lipophilic core) |
Structural Causality of the Solubility Profile
Why does this molecule behave the way it does in solution? The causality lies in the interplay between its lipophilic diaryl ether core and its ionizable nitrogen centers.
-
Intrinsic Lipophilicity: The diaryl ether backbone creates a large hydrophobic surface area. In neutral aqueous media (pH 7.4), both amine groups exist predominantly in their unprotonated (free base) forms. Consequently, the molecule exhibits poor intrinsic aqueous solubility, driven by the high energetic cost of disrupting the water hydrogen-bond network to accommodate the hydrophobic core.
-
pH-Dependent Solubilization: As the pH drops below the pKa of the tertiary amine (< 8.0), the N,N-dimethylamine group becomes protonated. If the pH is lowered further into the highly acidic range (pH < 4.0), the primary aniline also undergoes protonation. This transition from a neutral free base to a highly polar dicationic salt drastically reduces the LogD (distribution coefficient) and exponentially increases aqueous solubility.
-
Organic Solvent Affinity: The unprotonated free base exhibits high solubility in polar aprotic solvents (like DMSO and DMF) and halogenated solvents (like dichloromethane). The ether oxygen and amine nitrogens act as excellent hydrogen-bond acceptors, facilitating solvation in alcohols like methanol.
Table 2: Predicted Empirical Solubility Profile
| Solvent / Media | pH Environment | Expected Solubility | Mechanistic Driver |
| Deionized Water | ~7.0 | < 0.1 mg/mL (Poor) | High LogP; unprotonated free base state. |
| Simulated Gastric Fluid | 1.2 | > 10.0 mg/mL (High) | Dicationic protonation of both amine centers. |
| DMSO | N/A | > 50.0 mg/mL (High) | Favorable polar aprotic solvation of the ether core. |
| Methanol | N/A | > 20.0 mg/mL (Moderate) | Hydrogen-bond acceptor interactions. |
Experimental Workflow: Equilibrium Solubility Determination
To generate trustworthy, actionable data, we must employ a self-validating experimental design. The following step-by-step protocol is adapted from the "Saturation Shake-Flask Method" outlined in USP <1236> Solubility Measurements [2] and OECD Test Guideline 105 [3].
Self-Validating Principle: A common pitfall in solubility testing is mistaking kinetic solubility for thermodynamic equilibrium. To prevent this, this protocol mandates parallel sampling at 24 and 48 hours. If the API concentration variance between these two time points exceeds 5%, equilibrium has not been achieved, and the incubation must continue.
Step-by-Step Methodology:
-
Media Preparation: Prepare standard USP buffer solutions at pH 1.2 (0.1 N HCl), pH 4.5 (Acetate buffer), and pH 7.4 (Phosphate buffer). Ensure all media are pre-warmed to 37°C.
-
Saturation: Weigh approximately 10 mg of N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine into separate amber glass vials. Add 1.0 mL of the respective media to each vial to ensure a vast excess of the solid API (targeting a supersaturated state).
-
Equilibration: Seal the vials and place them in an orbital shaker incubator set to 37°C and 200 RPM.
-
Phase Separation (Time-Point Sampling):
-
At T = 24 hours, extract a 200 µL aliquot from each vial.
-
Centrifuge the aliquots at 15,000 x g for 15 minutes to pellet the undissolved solid.
-
Carefully filter the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 50 µL to account for membrane adsorption).
-
-
Quantification: Dilute the filtered supernatant with the mobile phase and quantify the dissolved concentration using HPLC-UV/VIS (calibrated against a standard curve generated in DMSO).
-
Validation (48-Hour Check): Repeat Step 4 and 5 at T = 48 hours. Compare the concentrations. If ΔC≤5% , report the 48-hour value as the true thermodynamic equilibrium solubility.
Solubilization & Formulation Pathway
Based on the physicochemical profiling, we can map out a logical formulation strategy. For highly lipophilic, basic amines like CAS 946716-42-3, the workflow diverges based on the target application medium.
Solubility-driven formulation workflow for diaryl ether amines based on pH-dependent profiling.
References
-
AA Blocks. "3-(2-Amino-5-methylphenoxy)-N,N-dimethylbenzenamine (CAS 946716-42-3)." Available at:[Link]
-
United States Pharmacopeia (USP). "USP <1236> Solubility Measurements." Available at:[Link]
-
Organisation for Economic Co-operation and Development (OECD). "Test No. 105: Water Solubility." Available at:[Link]
Navigating the Safety Landscape of Novel Phenoxy Aniline Derivatives: A Technical Guide for Researchers
A Senior Application Scientist's Perspective on N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine and the Imperative of Compound-Specific Safety Data
For inquiries: [A placeholder for contact information]
Introduction: The Challenge of Characterizing Novel Chemical Entities
In the fast-paced world of drug discovery and chemical research, scientists and development professionals frequently encounter novel or sparsely documented chemical entities. A case in point is the molecule N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine . While its structural analogs and the broader class of phenoxy aniline derivatives are known, a comprehensive and verified Safety Data Sheet (SDS) or Material Safety Data Sheet (MSDS) for this specific compound remains elusive in publicly accessible databases. This guide is designed to address this critical information gap, not by presenting a fabricated safety profile, but by providing a robust framework for assessing the potential hazards of such compounds. We will delve into the known toxicological profile of related structures, outline a systematic approach to sourcing safety data, and underscore the principles of laboratory safety when handling uncharacterized substances. This document serves as a technical resource for researchers, empowering them to make informed safety decisions in the absence of a formal SDS.
Understanding the Structural Class: Phenoxy Aniline Derivatives
N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine belongs to the phenoxy aniline class of compounds. These molecules are characterized by a central aniline core linked to a phenoxy group. This structural motif is found in a variety of biologically active molecules and industrial chemicals. While specific toxicological data for our target compound is not available, an examination of related compounds provides a foundational understanding of potential hazards.
General Toxicological Profile of Phenoxy Aniline Derivatives
Based on data from structurally similar compounds, the following potential hazards should be considered:
-
Skin and Eye Irritation: Direct contact may cause irritation.
-
Respiratory Tract Irritation: Inhalation of dusts or aerosols may lead to respiratory irritation.
-
Systemic Toxicity: Prolonged or significant exposure could potentially lead to systemic effects, although specific target organs are not identified without compound-specific data.
It is imperative to understand that this is a generalized hazard assessment. The specific nature and position of substituents on the aromatic rings can significantly alter the toxicological profile of a molecule. Therefore, this information should be used to inform cautious handling practices, not as a substitute for a detailed, compound-specific risk assessment.
A Systematic Approach to Sourcing Safety Information for Uncharacterized Compounds
Caption: A systematic workflow for gathering safety information for uncharacterized chemical compounds.
Core Experimental Protocols for Safe Handling
In the absence of a definitive SDS for N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine, the following handling protocols are recommended as a baseline. These should be adapted based on the specific experimental context and a thorough risk assessment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile, with appropriate thickness and breakthrough time. | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes or airborne particles. |
| Lab Coat | Standard, fully buttoned. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood. If weighing or generating dust, consider a respirator with an appropriate cartridge. | To prevent inhalation of potentially harmful aerosols or dust. |
Engineering Controls
| Control Measure | Specification | Rationale |
| Ventilation | All manipulations should be performed in a certified chemical fume hood. | To minimize inhalation exposure to the user and prevent contamination of the laboratory environment. |
| Weighing | Use a balance with a draft shield or within a ventilated enclosure. | To contain fine powders and prevent aerosolization. |
Hazard Communication and GHS Pictograms for Analogous Compounds
While no specific GHS classification exists for N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine, related phenoxy aniline compounds often carry the following hazard pictograms. These should be considered as potential, unverified hazards for the target compound.
Cytotoxicity Profile of N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine in Human Cell Lines: A Framework for Investigation
An In-Depth Technical Guide
Abstract
The evaluation of a novel chemical entity's interaction with biological systems is a cornerstone of modern drug discovery and chemical safety assessment. This guide focuses on N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine, a compound for which the public domain currently lacks a detailed cytotoxic profile. Rather than a retrospective summary, this document presents a comprehensive, forward-looking framework for the systematic investigation of its effects on human cell lines. We provide a tiered experimental strategy, beginning with broad-spectrum viability and cytotoxicity screening, advancing to mechanistic elucidation of cell death pathways, and culminating in the exploration of specific molecular targets. This whitepaper furnishes researchers, scientists, and drug development professionals with the detailed protocols, experimental rationale, and data interpretation frameworks necessary to thoroughly characterize the cytotoxic potential of this and other novel compounds.
Introduction and Rationale
N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine is an organic molecule featuring several functional groups, including a dimethylamine moiety and an aminophenoxy structure, which are present in various biologically active compounds. A search of existing literature and chemical databases reveals its basic chemical identity, but a significant gap exists regarding its biological activity, particularly its cytotoxicity in human cells.
The primary objective of a cytotoxicity profile is to determine the concentration at which a substance elicits a toxic effect on living cells. This is a critical step in preclinical development, as it informs therapeutic windows, predicts potential toxic liabilities, and can offer initial insights into the mechanism of action. Given the absence of published data for this specific molecule, this guide establishes a robust, multi-faceted strategy to generate a comprehensive and reliable cytotoxicity profile.
Our approach is built on three pillars of scientific integrity:
-
Systematic Progression: Moving from general cell health indicators to specific cell death mechanisms.
-
Orthogonal Validation: Employing multiple assays that measure different biological endpoints to confirm findings and provide a more complete picture of the compound's effects.
-
Mechanistic Insight: Using initial data to form hypotheses and guide subsequent, more focused experiments.
Compound Characterization and Preparation
Prior to any biological assessment, the identity, purity, and stability of the test compound must be rigorously established. This is a non-negotiable prerequisite for data validity.
Table 1: Physicochemical Properties of N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine
| Property | Value | Source/Method |
| CAS Number | 70290-05-0 | NITE[1] |
| Molecular Formula | C₁₅H₁₈N₂O | Inferred from Name |
| Molecular Weight | 242.32 g/mol | Calculated |
| Recommended Purity | >98% | Industry Standard |
| Solvent for Stock | Dimethyl Sulfoxide (DMSO) | Recommended Practice[2] |
| Storage Conditions | Store at 4°C, protected from light | Recommended Practice |
Note: The molecular formula and weight are based on the compound name. These should be confirmed experimentally.
Protocol 2.1: Preparation of Test Compound Stock Solution
-
Purity Verification: Confirm the purity of the compound using High-Performance Liquid Chromatography (HPLC) and verify its identity via Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Stock Solution Preparation: Accurately weigh the compound and dissolve it in 100% cell culture-grade DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Aliquoting and Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
-
Working Dilutions: On the day of the experiment, thaw a fresh aliquot and prepare serial dilutions in the appropriate cell culture medium. The final concentration of DMSO in the culture wells should be kept constant across all treatments and should not exceed a non-toxic level, typically ≤0.5%.[2]
A Tiered Framework for Cytotoxicity Assessment
We propose a three-phase experimental workflow. This approach ensures that resources are used efficiently, with the results of each phase informing the design of the next.
Caption: Tiered workflow for cytotoxicity profiling.
Phase 1: Viability and Cytotoxicity Screening
Objective: To determine the dose-dependent effect of the compound on cell health and establish the half-maximal inhibitory concentration (IC₅₀).
Cell Line Selection Rationale: A panel of well-characterized human cell lines from a reputable source like ATCC is crucial.[3]
-
HepG2 (Hepatocellular Carcinoma): A standard model for assessing liver toxicity, as the liver is a primary site of drug metabolism.[4]
-
A549 (Lung Carcinoma): Represents a common cancer type and is widely used in drug screening.
-
HEK293T (Human Embryonic Kidney): Often used as a model for "normal" or non-cancerous cells to assess general cytotoxicity and selectivity.[5]
Protocol: MTT Assay for Metabolic Activity
The MTT assay is a colorimetric method that measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6] A decrease in metabolic activity is often correlated with reduced cell viability or proliferation.[7]
Protocol 4.1.1: Step-by-Step MTT Assay
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium + DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[6][9]
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of MTT solvent (e.g., acidified isopropanol or DMSO) to each well to dissolve the purple formazan crystals.[8]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[6]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.
Protocol: LDH Release Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay quantifies the release of the cytosolic enzyme LDH from cells with compromised plasma membranes.[10] It is a reliable marker of cytotoxicity resulting from necrosis or late-stage apoptosis.[11]
Protocol 4.2.1: Step-by-Step LDH Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol (4.1.1). It is often efficient to run MTT and LDH assays on parallel plates from the same cell stock.
-
Establish Controls: For each cell line, prepare three essential controls in triplicate:[12]
-
Spontaneous LDH Release: Vehicle-treated cells (measures background LDH release).
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of incubation.[11]
-
Medium Background: Complete medium without cells.
-
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at ~250 x g for 5 minutes to pellet any detached cells.
-
LDH Reaction: Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well flat-bottom plate.[11] Add 50 µL of the LDH reaction mixture (containing substrate and cofactor, as supplied by a commercial kit) to each well.
-
Incubation and Reading: Incubate the plate for 30 minutes at room temperature, protected from light. Add 50 µL of stop solution (if required by the kit). Measure the absorbance at 490 nm and a reference wavelength of ~680 nm.[11]
-
Data Analysis:
-
Subtract the 680 nm absorbance from the 490 nm absorbance for each well.
-
Subtract the medium background from all other values.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)
-
Table 2: Template for Phase 1 Data Summary
| Cell Line | Assay | Incubation Time | IC₅₀ (µM) |
| HepG2 | MTT | 48 hours | Result |
| HepG2 | LDH | 48 hours | Result |
| A549 | MTT | 48 hours | Result |
| A549 | LDH | 48 hours | Result |
| HEK293T | MTT | 48 hours | Result |
| HEK293T | LDH | 48 hours | Result |
Phase 2: Elucidating the Mechanism of Cell Death
Objective: To differentiate between apoptotic and necrotic cell death pathways induced by the compound.
Protocol: Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based method relies on two key markers. Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[13][14] Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining necrotic or late apoptotic cells.[15]
Caption: Quadrant analysis for Annexin V/PI flow cytometry.
Protocol 5.1.1: Step-by-Step Apoptosis Assay
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in ~70-80% confluency at the time of harvesting. Treat cells with the compound at concentrations around its IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation agent like Trypsin-EDTA. Combine all cells from each well into a microcentrifuge tube.[13]
-
Washing: Pellet the cells by centrifugation (~300 x g for 5 minutes) and wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (as per commercial kit instructions).[15]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately (within 1 hour) using a flow cytometer.[14] Collect data for at least 10,000 events per sample.
-
Data Interpretation: Analyze the data to determine the percentage of cells in each of the four quadrants:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Primarily necrotic cells (or artifacts).
-
Phase 3: Investigating Potential Signaling Pathways
Objective: To probe specific molecular pathways that may be initiated by the compound, based on the findings from Phase 2.
If apoptosis is confirmed as the primary mechanism of cell death, the next logical step is to investigate the molecular machinery responsible. The chemical structure of N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine, containing aromatic rings and amine groups, suggests it could interact with cellular signaling proteins like kinases or receptors.
Caption: Hypothesized apoptotic signaling pathways.
Recommended Further Investigations:
-
Caspase Activity Assays: Use commercially available kits to measure the activity of key initiator caspases (Caspase-8 for the extrinsic pathway, Caspase-9 for the intrinsic pathway) and executioner caspases (Caspase-3/7). This can pinpoint which apoptotic cascade is activated.
-
Western Blot Analysis: Probe for changes in the expression or phosphorylation status of key signaling proteins. For example, investigate members of the Bcl-2 family (Bax, Bcl-2) for the intrinsic pathway or proteins involved in common stress-activated pathways like MAPK (p38, JNK) or the PI3K/Akt survival pathway.
Conclusion
This technical guide outlines a systematic and robust methodology for characterizing the cytotoxicity profile of N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine in human cell lines. By progressing through a tiered framework—from broad screening of metabolic health and membrane integrity to the specific elucidation of cell death mechanisms—researchers can generate a comprehensive, reliable, and mechanistically informative dataset. Adherence to these validated protocols will ensure that the resulting data is of high quality, suitable for informing critical decisions in drug development, risk assessment, and further academic inquiry into the compound's biological effects.
References
-
Title: MTT Proliferation Assay Protocol Source: ResearchGate URL: [Link]
-
Title: Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method Source: Bio-protocol URL: [Link]
-
Title: Lactate Dehydrogenase (LDH) Assay Protocol Source: OPS Diagnostics URL: [Link]
-
Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]
-
Title: A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time Source: PLOS ONE URL: [Link]
-
Title: Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual Source: Bioo Scientific URL: [Link]
-
Title: A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells Source: Stem Cell Reviews and Reports URL: [Link]
-
Title: Cytotoxicity Assay Protocol Source: protocols.io URL: [Link]
-
Title: Apoptosis Protocols Source: University of South Florida URL: [Link]
-
Title: Cytotoxicity Assay Protocol & Troubleshooting Source: Creative Biolabs URL: [Link]
-
Title: Cytotoxicity MTT Assay Protocols and Methods Source: Springer Nature Experiments URL: [Link]
-
Title: In vitro cytotoxicity testing prediction of acute human toxicity Source: ResearchGate URL: [Link]
-
Title: Making cell lines more physiologically relevant for toxicology testing Source: Public Health England URL: [Link]
-
Title: 70290-05-0 / 3-146 Source: National Institute of Technology and Evaluation (NITE) URL: [Link]
-
Title: Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances Source: International Journal of Molecular Sciences URL: [Link]
Sources
- 1. J-CHECK(English) [nite.go.jp]
- 2. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atcc.org [atcc.org]
- 4. Making cell lines more physiologically relevant for toxicology testing | Culture Collections [culturecollections.org.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 14. Apoptosis Protocols | USF Health [health.usf.edu]
- 15. bio-protocol.org [bio-protocol.org]
Application Note: Solubilization and Handling of N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine for In Vitro Cell Culture Assays
Physicochemical Profiling & Solvation Causality
When introducing synthetic small molecules into in vitro biological systems, the transition from a crystalline solid to a bioavailable solute is the most critical failure point. N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine is a lipophilic molecule featuring a diaryl ether backbone substituted with both a primary aniline and a tertiary dimethylamine.
Mechanistic Insight into Solubility: The tertiary amine in this structure is directly conjugated to a phenyl ring (an N,N-dimethylaniline derivative). Unlike aliphatic amines (which typically have a pKa ~9–10 and protonate in water), aniline derivatives generally exhibit a pKa near 5.0. Consequently, at the physiological pH of cell culture media (pH ~7.4), this compound exists almost entirely in its neutral, unprotonated free-base form. This lack of ionization, combined with the high lattice energy driven by its hydrophobic aromatic rings, drastically reduces its aqueous solubility.
Attempting to dissolve this free base directly in aqueous buffers will result in colloidal aggregation. Therefore, an aprotic organic solvent is strictly mandatory. Anhydrous Dimethyl Sulfoxide (DMSO) is the universal standard because its polar nature solvates the hydrophobic rings while acting as a strong hydrogen-bond acceptor for the primary amine, achieving complete dissolution without altering the compound's native ionization state.
Table 1: Physicochemical Properties
| Property | Value |
| Compound Name | N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine |
| Molecular Formula | C₁₅H₁₈N₂O |
| Molecular Weight | 242.32 g/mol |
| Key Structural Features | Diaryl ether, primary aniline, tertiary amine |
| Ionization State at pH 7.4 | Predominantly neutral (free base) |
| Recommended Primary Solvent | 100% Anhydrous, Sterile-Filtered DMSO |
The Self-Validating Solubilization Strategy
To ensure experimental trustworthiness, the solubilization protocol must operate as a self-validating system . This requires embedding structural checkpoints into the workflow to immediately identify precipitation or solvent-induced cytotoxicity. According to the Assay Guidance Manual [1], improper compound handling and thermal shock during media dilution are primary sources of irreproducible in vitro data.
Our self-validating framework relies on three pillars:
-
Thermodynamic Matching: Pre-warming media to prevent cold-shock precipitation.
-
Physical Validation: Microscopic/nephelometric inspection of the final media to confirm the absence of micro-crystals.
-
Biological Validation: A strictly matched vehicle control to isolate the compound's pharmacological effect from solvent artifacts.
Phase I: Master Stock Preparation (10 mM)
Step-by-Step Protocol & Causality:
-
Equilibration: Allow the lyophilized compound vial to equilibrate to room temperature (RT) in a desiccator for 30 minutes before opening.
-
Causality: Opening a cold vial causes atmospheric moisture condensation. Water introduced into the DMSO stock will hydrolyze the compound over time or cause localized precipitation.
-
-
Solvent Addition: Add the calculated volume of 100% anhydrous DMSO (see Table 2) directly to the vial.
-
Dissolution: Vortex gently for 60 seconds. If particulate matter remains, sonicate in a room-temperature water bath for 5–10 minutes.
-
Causality: Sonication provides the activation energy required to overcome the thermodynamic barrier of the crystal lattice without degrading the molecule via excessive heat.
-
-
Aliquoting: Dispense the 10 mM master stock into single-use 20 µL aliquots in sterile, amber microcentrifuge tubes. Store at -20°C (short-term) or -80°C (long-term).
-
Causality: Repeated freeze-thaw cycles cause localized concentration gradients and micro-precipitation. Single-use aliquots ensure absolute concentration fidelity.
-
Table 2: Master Stock Reconstitution Matrix (Target: 10 mM)
| Mass of Compound | Volume of 100% DMSO Required | Final Concentration |
| 1.0 mg | 412.6 µL | 10 mM |
| 5.0 mg | 2.063 mL | 10 mM |
| 10.0 mg | 4.126 mL | 10 mM |
Phase II: Media Formulation & Quality Control
Directly spiking a 10 mM DMSO stock into aqueous media creates localized supersaturation, causing the lipophilic compound to rapidly "crash out" before it can disperse. To prevent this, an intermediate dilution strategy must be employed. Furthermore, DMSO concentrations above 0.1% (v/v) can induce osmotic stress, alter membrane fluidity, and trigger apoptosis or differentiation in sensitive cell lines [2].
Step-by-Step Protocol & Causality:
-
Intermediate Dilution: Create an intermediate working stock in 100% DMSO at 1000× your desired final assay concentration (see Table 3).
-
Temperature Matching: Pre-warm the complete cell culture media (containing FBS/serum) to 37°C.
-
Causality: Warm media increases the kinetic solubility limit, preventing the thermal shock that triggers precipitation when a room-temperature solvent meets a cold aqueous phase. Furthermore, serum proteins (like BSA) in the media will bind the lipophilic compound, aiding in its dispersion.
-
-
Dropwise Integration: While gently vortexing or swirling the pre-warmed media, add the intermediate DMSO stock dropwise to achieve a final 1:1000 dilution. This ensures the final DMSO concentration is strictly capped at 0.1%.
-
Physical Validation (QC): Examine the formulated media under a phase-contrast microscope (10x or 20x objective).
-
Causality: The absence of refractive micro-crystals or cloudy emulsions physically validates that the compound remains in a bioavailable solution.
-
-
Biological Validation (Vehicle Control): Prepare a parallel media batch containing exactly 0.1% DMSO with no compound.
-
Causality: This isolates the compound's specific phenotypic effect from baseline solvent toxicity, making the assay self-validating.
-
Table 3: Serial Dilution Strategy (Targeting ≤0.1% Final DMSO)
| Desired Final Assay Conc. | Intermediate DMSO Stock Conc. | Dilution Ratio (DMSO:Media) | Final DMSO % (v/v) |
| 10 µM | 10 mM | 1 : 1000 | 0.1% |
| 5 µM | 5 mM | 1 : 1000 | 0.1% |
| 1 µM | 1 mM | 1 : 1000 | 0.1% |
| Vehicle Control (0 µM) | 100% DMSO (No Compound) | 1 : 1000 | 0.1% |
Workflow Visualization
Workflow for the reconstitution and cell culture media formulation of lipophilic small molecules.
References
-
Assay Guidance Manual. National Center for Biotechnology Information (NCBI). Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at:[Link]
-
Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. PubMed Central (PMC). Available at:[Link]
Topic: A Robust, Validated HPLC Method for the Analysis of N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This application note presents a comprehensive, step-by-step guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine. This molecule, possessing multiple functional groups including a primary aromatic amine, a tertiary amine, and an ether linkage, presents unique challenges for chromatographic separation, such as peak tailing and variable retention. This guide follows a logical, science-driven workflow, beginning with an analysis of the analyte's physicochemical properties to inform initial parameter selection. It details the systematic optimization of critical parameters including stationary phase, mobile phase pH, and organic modifier. The finalized method is then subjected to a rigorous validation protocol in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1] This document is intended for researchers, analytical scientists, and drug development professionals requiring a robust and reliable method for the quality control and analysis of this compound and structurally similar molecules.
Analyte Characterization & Preliminary Considerations
A thorough understanding of the analyte's structure is the foundation of efficient method development.
Structure: N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine
-
Key Functional Groups:
-
Primary Aromatic Amine (-NH₂): Generally weakly basic.
-
Tertiary Aliphatic Amine (-N(CH₃)₂): More basic than the aromatic amine.
-
Aromatic Rings & Ether Linkage: Contribute to the molecule's hydrophobicity and provide chromophores for UV detection.
-
-
Predicted Physicochemical Properties:
-
pKa: The molecule possesses two basic centers. The tertiary amine is predicted to have a pKa of approximately 4.5-5.5, while the primary aromatic amine will be significantly less basic, with a pKa around 3.5-4.5.
-
Polarity (logP): The combination of hydrophobic phenyl rings and polar amine groups results in a moderately polar compound, making it an ideal candidate for reversed-phase HPLC.[2]
-
UV Absorbance: The presence of multiple aromatic rings suggests strong UV absorbance, likely with a maximum (λmax) between 240-280 nm.[3][4]
-
-
Initial Strategy:
-
Chromatographic Mode: Reversed-phase HPLC is the logical choice due to the analyte's moderate polarity.[2]
-
pH Control: The presence of two ionizable amine groups makes mobile phase pH the most critical parameter to control. To ensure consistent protonation, sharp peak shapes, and reproducible retention, the mobile phase pH must be set at least 1-1.5 units below the pKa of the least basic amine.[5] A starting pH of ~2.5 is therefore recommended.
-
Detection: UV detection is appropriate. A photodiode array (PDA) detector should be used to determine the optimal wavelength for maximum sensitivity.
-
Experimental
Instrumentation
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and a photodiode array (PDA) detector.
-
Data Acquisition: OpenLab CDS or equivalent chromatography data software.
-
pH Meter: Calibrated with standard buffers.
-
Analytical Balance: 0.01 mg readability.
Reagents and Materials
-
N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine reference standard (>99% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (18.2 MΩ·cm, prepared from a Milli-Q system).
-
Formic acid (LC-MS grade).
-
Ammonium formate (LC-MS grade).
-
Phosphoric acid (ACS grade).
HPLC Method Development Strategy
The development process is a systematic optimization of chromatographic parameters to achieve the desired separation, peak shape, and sensitivity.
Caption: A systematic workflow for HPLC method development and validation.
Column Selection
The choice of stationary phase is critical for achieving the desired selectivity.
-
Initial Choice (Workhorse Column): A C18 (octadecylsilane) column is the most common starting point in reversed-phase HPLC due to its wide applicability.[6] A column with dimensions of 4.6 x 150 mm and a particle size of 3.5 or 5 µm is recommended.
-
Rationale: The hydrophobic C18 chains will interact with the aromatic rings of the analyte, providing retention.
-
Alternative Considerations:
-
Phenyl Column: If peak shape is poor on a C18 due to secondary interactions or if selectivity from impurities is insufficient, a Phenyl phase can be beneficial. It offers alternative selectivity through π-π interactions with the analyte's aromatic rings.[7]
-
Polar-Embedded Column: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. They can provide better peak shape for basic compounds by shielding residual silanols and offer different selectivity.[7]
-
Mobile Phase Optimization
This is a multi-step process to fine-tune retention, selectivity, and peak shape.
Acetonitrile (ACN) and Methanol (MeOH) are the most common organic modifiers.
-
Acetonitrile (ACN): Generally provides lower backpressure and better UV transparency at low wavelengths. It is often the first choice.
-
Methanol (MeOH): Can offer different selectivity compared to ACN. It is more protic and can engage in different hydrogen bonding interactions.
-
Protocol: Perform initial gradient runs (e.g., 5-95% organic over 20 minutes) using both ACN and MeOH with the chosen aqueous buffer to compare retention times, peak shape, and resolution from any impurities.
As established in Section 1.0, pH is the most influential parameter for this analysis.[8][9]
Caption: Decision logic for selecting the optimal mobile phase pH.
-
Protocol for pH Scouting:
-
Prepare several mobile phases using a suitable buffer (e.g., 20 mM potassium phosphate or 0.1% formic acid) adjusted to different pH values (e.g., 2.5, 3.0, 4.0, 6.0).
-
Perform isocratic or gradient runs at each pH.
-
Observe:
-
Retention Time: As pH increases towards the pKa, the amine groups become deprotonated (less polar), leading to increased retention.
-
Peak Shape: The best peak shape (most symmetrical) is typically achieved when the analyte is fully ionized or fully unionized. Operating at a pH where ionization is partial will lead to broad, tailing peaks.
-
-
Detection Wavelength (λmax) Selection
-
Protocol:
-
Prepare a standard solution of the analyte at a known concentration (e.g., 10 µg/mL).
-
Using the PDA detector, perform a UV-Vis scan from 200 nm to 400 nm.
-
Identify the wavelength of maximum absorbance (λmax). This wavelength should be used for quantitation to ensure the highest sensitivity. Select a reference wavelength where the analyte does not absorb (e.g., 360 nm) to minimize baseline drift.
-
Optimized Chromatographic Conditions (Example)
The systematic development process leads to a final, optimized method. The table below presents a hypothetical but scientifically sound final method.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 70% B in 15 min; 70% to 95% B in 2 min; Hold 95% B for 3 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | λ = 252 nm (hypothetical λmax) |
| Run Time | 25 minutes (including re-equilibration) |
Method Validation Protocol (ICH Q2(R2))
Method validation is the process of providing documented evidence that the method is fit for its intended purpose.[1][10][11]
System Suitability
-
Purpose: To ensure the chromatographic system is performing adequately.
-
Procedure: Inject the working standard solution (e.g., 20 µg/mL) five times.
-
Acceptance Criteria:
-
Tailing Factor (T): ≤ 1.5
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
-
Specificity
-
Purpose: To demonstrate that the signal is unequivocally from the analyte of interest.
-
Procedure:
-
Inject a blank (diluent).
-
Inject the analyte standard solution.
-
Inject a sample containing the analyte and any known impurities or excipients.
-
Perform forced degradation studies (acid, base, peroxide, heat, light) and inject the stressed samples to ensure separation of degradants from the main peak.
-
-
Acceptance Criteria: The blank should show no interfering peaks at the analyte's retention time. Peak purity analysis (using PDA) should pass for the analyte peak in the presence of impurities and degradants.
Linearity and Range
-
Purpose: To demonstrate a proportional relationship between concentration and detector response.
-
Procedure: Prepare a series of at least five standard solutions covering the expected range (e.g., 1 µg/mL to 50 µg/mL). Inject each concentration in triplicate.
-
Acceptance Criteria: Plot the mean peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.[5]
Accuracy
-
Purpose: To determine the closeness of the measured value to the true value.
-
Procedure: Perform recovery studies by spiking a blank matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.[5]
Precision
-
Purpose: To assess the degree of scatter between a series of measurements.
-
Procedure:
-
Repeatability (Intra-assay): Analyze six replicate preparations of the standard at 100% of the target concentration on the same day.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The %RSD for the series of measurements should be ≤ 2.0%.[12]
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
-
Purpose: To determine the lowest concentration of analyte that can be reliably quantified and detected.
-
Procedure: These can be estimated based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) (Where σ = standard deviation of the y-intercept of the regression line, S = slope of the calibration curve).
-
-
Acceptance Criteria: The LOQ must be verified by analyzing a sample at this concentration and demonstrating acceptable precision and accuracy.
Hypothetical Validation Results Summary
| Validation Parameter | Acceptance Criteria | Hypothetical Result | Status |
| System Suitability (%RSD) | ≤ 2.0% | 0.8% | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% | Pass |
| Precision (%RSD) | ≤ 2.0% | 1.1% | Pass |
| LOQ (µg/mL) | - | 0.5 µg/mL | - |
| LOD (µg/mL) | - | 0.15 µg/mL | - |
Conclusion
This application note outlines a logical and systematic approach to developing a robust RP-HPLC method for the analysis of N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine. By leveraging an understanding of the analyte's physicochemical properties, particularly its dual amine functionalities, a highly specific, linear, accurate, and precise method was established. The critical role of mobile phase pH control in achieving symmetrical peak shapes and reproducible retention was demonstrated. The detailed validation protocol, aligned with ICH guidelines, confirms that this method is fit for its intended purpose in a quality control or research environment.
References
-
Forgács, E., & Cserháti, T. (2006). Optimization of HPLC Analysis of Biogenic Amines with Reference to Molecular Structure. Chromatographia, 64(S1), 1-12. [Link]
-
Concu, R., & Roda, A. (2014). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. Journal of Liquid Chromatography & Related Technologies, 37(19), 2735-2748. [Link]
-
Yilmaz, H., & Yilmaz, V. (2007). Method Optimization and Separation of Aromatic Biogenic Amines and Precursor Amino Acids by High Performance Liquid Chromatography. Gazi University Journal of Science, 20(2), 85-93. [Link]
-
GALAK Chromatography. How to choose reversed-phase HPLC column C18, C8, C4. [Link]
-
Dolan, J. W. (2009). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. LCGC North America, 27(4), 304-315. [Link]
-
Waters Corporation. Waters Column Selection Guide for Polar Compounds. [Link]
-
OuYang, X. K., Luo, Y. Y., Wang, Y. G., & Yang, L. Y. (2014). Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. Food Additives & Contaminants: Part A, 31(10), 1735-1742. [Link]
-
Wyndham, K. (2004). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Waters Corporation Technical Note. [Link]
-
Patel, P., & Patel, M. (2021). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 11(3), 159-165. [Link]
-
Global FIA. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. [Link]
-
LabRulez LCMS. (n.d.). Analysis of Six Aromatic Amines Using a Core Enhanced Technology Accucore HPLC Column. [Link]
-
Chaudhary, J., & Jain, A. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. International Journal of Pharmaceutical Erudition, 11(3), 01-10. [Link]
-
Parfitt, G. M., & Zuo, Y. (2015). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. Journal of Liquid Chromatography & Related Technologies, 38(1), 1-8. [Link]
-
Flores, H. E., & Galston, A. W. (1982). Improved Method for HPLC Analysis of Polyamines, Agmatine and Aromatic Monoamines in Plant Tissue. Plant Physiology, 69(3), 701-706. [Link]
-
de Souza, D., & de Oliveira, M. F. (2012). Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. Molecules, 17(7), 8086-8101. [Link]
-
Srijaranai, S., & Srijaranai, S. (2010). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Chiang Mai Journal of Science, 37(3), 384-396. [Link]
-
Jiang, X., et al. (2022). Development of an HPLC method for the determination of amines in a leukemia mouse model. Analytical Methods, 14(1), 46-55. [Link]
-
Karsapana, U. (2019). Ich guidelines for validation final. SlideShare. [Link]
-
Smith, A. M., et al. (2023). Determination of an Unknown Aryl Amine Reactant Using Microwave-Assisted Acetanilide Synthesis and Thin-Layer Chromatography. Journal of Chemical Education, 100(4), 1621-1627. [Link]
-
Mekhemer, G. A. H., & Islam, M. S. (2020). Production of Amidinyl Radicals via UV−Vis-Light Promoted Reduction of N-Arylthiophene-2-carboxamidoximes. ACS Omega, 5(45), 29424-29433. [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]
-
Heusser, D., & Gaertner, P. (2018). Light-Activated Sensitive Probes for Amine Detection. Chemistry – A European Journal, 24(51), 13498-13504. [Link]
-
BioPharm International. (2025). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International, 38(11). [Link]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. researchgate.net [researchgate.net]
- 5. ajpaonline.com [ajpaonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. bvchroma.com [bvchroma.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Ich guidelines for validation final | PPTX [slideshare.net]
- 12. biopharminternational.com [biopharminternational.com]
Application Note: In Vivo Dosing Protocols and Pharmacokinetic Administration for N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine
Introduction & Scientific Rationale
N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine (CAS 946716-42-3) is a synthetic diaryl ether amine utilized as a targeted probe and structural building block in preclinical drug development[1]. Transitioning a novel small molecule from in vitro assays to in vivo pharmacokinetic (PK) and pharmacodynamic (PD) models is a critical bottleneck.
As a highly lipophilic compound with weakly basic functional groups, this API presents significant solubility challenges in physiological media. This application guide provides a self-validating, step-by-step methodology for formulating, administering, and analyzing this compound in rodent models, ensuring high bioavailability, data reproducibility, and strict adherence to animal welfare standards.
Physicochemical Profiling & Formulation Strategy
To design a robust dosing protocol, the formulation must be tailored to the physicochemical constraints of the API. According to Lipinski’s parameters, lipophilic amines frequently exhibit poor aqueous solubility, necessitating the use of specialized co-solvents and surfactants to prevent in vivo precipitation ()[2].
Mechanistic Insight: The compound contains two weakly basic aniline-derived moieties (a primary amine and an N,N-dimethylamine group). With predicted pKa values between 4.5 and 5.5, the molecule exists predominantly as an uncharged, highly lipophilic free base at physiological pH (7.4). Therefore, aqueous buffers alone cannot overcome the crystal lattice energy. We utilize a multi-component vehicle system to ensure micellar suspension and rapid systemic distribution ()[3].
Table 1: Physicochemical Properties & Formulation Implications
| Property | Value / Estimate | Formulation Implication |
| Molecular Weight | 242.32 g/mol | Highly favorable for membrane permeability. |
| LogP (Estimated) | ~3.8 | Highly lipophilic; requires co-solvents for solubilization. |
| Ionization (pKa) | ~4.5 - 5.5 | Un-ionized at pH 7.4; high risk of precipitation in the bloodstream without a surfactant. |
Protocol 1: Preparation of IV/PO Dosing Vehicle (5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline)
Causality: DMSO acts as a primary solvent to disrupt the API's crystal lattice. PEG300 acts as a co-solvent to maintain thermodynamic solubility, while Tween-80 (a non-ionic surfactant) forms micelles that encapsulate the API, preventing precipitation upon dilution in the aqueous bloodstream[4].
-
Weighing: Accurately weigh the required mass of the API into a sterile glass vial.
-
Primary Solubilization: Add 5% (v/v) DMSO. Vortex vigorously for 2 minutes until a completely clear solution is achieved.
-
Co-solvation: Add 40% (v/v) PEG300. Vortex for 1 minute to ensure homogenous mixing.
-
Micellization: Add 5% (v/v) Tween-80. Sonicate the mixture in a water bath at 37°C for 5 minutes.
-
Aqueous Dilution: Slowly add 50% (v/v) sterile 0.9% saline dropwise while continuously vortexing.
-
Self-Validation Check: The final formulation must remain optically clear. To validate stability, perform a 1:10 dilution in Phosphate-Buffered Saline (PBS) at 37°C. If turbidity is observed, the API has precipitated, and the Tween-80 concentration must be incrementally increased.
In Vivo Administration Protocols
Animal welfare and PK data integrity require strict adherence to maximum dosing volume limits to prevent vehicle-induced toxicity or fluid overload ()[5].
Table 2: Maximum Recommended Dosing Volumes & Specifications[6]
| Route of Administration | Mouse (20-25g) Limit | Rat (200-250g) Limit | Recommended Needle Gauge |
| Intravenous (IV) | 5 mL/kg | 5 mL/kg | 27G - 30G |
| Per Os (PO) / Oral | 10 mL/kg | 10 mL/kg | 20G - 22G (Bulb-tipped) |
Protocol 2: Intravenous (IV) Bolus Injection (Mouse Tail Vein)
-
Vasodilation: Place the mouse in a warming chamber (37°C) for 3-5 minutes. Causality: Warming dilates the lateral tail veins, ensuring easier needle entry and preventing perivascular injection, which would ruin the absolute bioavailability ( F ) calculation.
-
Restraint: Secure the animal in a well-ventilated cylindrical restrainer.
-
Injection: Disinfect the tail with 70% ethanol. Insert a 27G needle, bevel up, at a shallow 10-degree angle into the lateral tail vein. A lack of resistance indicates successful venous entry.
-
Delivery: Inject the formulated solution smoothly over 10-15 seconds. Causality: Rapid bolus of PEG/Tween vehicles can cause acute histamine release or cardiac overload.
-
Hemostasis: Withdraw the needle and apply gentle pressure with sterile gauze for 30 seconds to prevent dose leakage.
Protocol 3: Per Os (PO) Oral Gavage
-
Preparation: Equip a syringe with a 20G stainless steel bulb-tipped gavage needle.
-
Restraint: Immobilize the mouse by firmly grasping the scruff of the neck, creating a straight line from the mouth to the stomach.
-
Insertion: Gently guide the bulb behind the incisors, allowing the animal's swallowing reflex to pull the needle down the esophagus. Causality: Forcing the needle risks esophageal puncture or tracheal intubation, leading to fatal pulmonary aspiration.
-
Delivery: Administer the dose steadily and withdraw the needle smoothly.
Pharmacokinetic Sampling & Workflow
To establish a robust PK profile (Cmax, Tmax, AUC, and Half-life), serial blood sampling is required.
Protocol 4: Serial Blood Collection & Processing
-
Collection: Collect 50 µL of blood via the submandibular vein (mice) at predetermined time points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Anticoagulation: Transfer blood immediately to K2EDTA-coated Microtainer tubes. Causality: EDTA chelates calcium to halt the coagulation cascade. Unlike heparin, EDTA does not cause ion suppression during downstream LC-MS/MS bioanalysis.
-
Plasma Separation: Centrifuge at 3,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to a pre-chilled cryovial.
-
Storage: Snap-freeze in liquid nitrogen and store at -80°C until protein precipitation and LC-MS/MS analysis.
Workflow for the formulation, administration, and pharmacokinetic analysis of the API.
Allometric Scaling for Translational Research
When translating murine doses of this compound to higher species or human clinical trials, direct weight-based scaling (mg/kg) is scientifically invalid due to differences in basal metabolic rates. The FDA mandates scaling based on Body Surface Area (BSA) to calculate the Human Equivalent Dose (HED) ()[6].
Formula: HED (mg/kg) = Animal Dose (mg/kg) × (Animal Km / Human Km) Application: To translate a 10 mg/kg dose from a mouse ( Km=3 ) to a human ( Km=37 ), the conversion factor is 3/37≈0.081 . The resulting HED is 0.81 mg/kg.
References
-
Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.[Link]
-
Strickley, R. G. (2004). "Solubilizing excipients in oral and injectable formulations." Pharmaceutical Research, 21(2), 201-230.[Link]
-
Diehl, K. H., Hull, R., Morton, D., Pfister, R., Rabemampianina, Y., Smith, D., Vidal, J. M., & van de Vorstenbosch, C. (2001). "A good practice guide to the administration of substances and removal of blood, including routes and volumes." Journal of Applied Toxicology, 21(1), 15-23.[Link]
-
Food and Drug Administration (FDA). (2005). "Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers." FDA Guidance for Industry.[Link]
Sources
- 1. aablocks.com [aablocks.com]
- 2. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A good practice guide to the administration of substances and removal of blood, including routes and volumes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Federal Register :: Guidance for Industry on Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers; Availability [federalregister.gov]
Application Notes and Protocols: Ideal Storage Conditions for N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine Stock Solutions
Introduction
N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine is a complex aromatic amine with potential applications in pharmaceutical research and development, particularly in the synthesis of bioactive molecules and as a chemical intermediate.[1] The integrity and purity of stock solutions of this compound are paramount for generating reproducible and reliable experimental data. This document provides a comprehensive guide to the optimal storage conditions for stock solutions of N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine, drawing upon established principles for the handling of aromatic amines and related chemical structures.
The stability of aromatic amines can be compromised by several environmental factors, including temperature, light, atmospheric oxygen, and moisture.[2][3] Degradation can lead to the formation of impurities, which may interfere with experimental assays or introduce toxicity. Therefore, adherence to proper storage protocols is a critical aspect of laboratory best practices.
Factors Influencing Stability
Understanding the potential degradation pathways of N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine is essential for establishing appropriate storage conditions. The key factors to consider are:
-
Oxidation: The primary amino group and the tertiary amino group in the molecule are susceptible to oxidation, which can be accelerated by exposure to atmospheric oxygen. This process can lead to the formation of colored byproducts and a decrease in the compound's purity.
-
Hydrolysis: Aromatic amines can be hygroscopic, meaning they readily absorb moisture from the air.[2] The presence of water can lead to hydrolytic degradation of the compound or the solvent, potentially altering the concentration and purity of the stock solution.
-
Photodegradation: Exposure to light, particularly ultraviolet (UV) light, can induce photolytic cleavage of chemical bonds within the molecule, leading to the formation of radical species and subsequent degradation products.[3]
-
Temperature: Elevated temperatures can increase the rate of all chemical degradation reactions.[2] Conversely, extremely low temperatures may cause the compound to precipitate out of solution, especially at high concentrations.
Recommended Storage Protocols
To ensure the long-term stability of N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine stock solutions, the following protocols are recommended. These are based on general guidelines for the storage of aromatic amines and are designed to mitigate the risks of degradation.
Solvent Selection
The choice of solvent is critical for both solubility and stability. Based on the structure of N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine, anhydrous, aprotic solvents are generally preferred for long-term storage.
-
Recommended Solvents:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Dioxane
-
-
Acceptable for Short-Term Storage or Immediate Use:
-
Ethanol[4]
-
Acetonitrile
-
It is crucial to use high-purity, anhydrous solvents to minimize the risk of hydrolysis and other solvent-mediated degradation reactions.
Stock Solution Preparation Workflow
Caption: Workflow for Preparing Stock Solutions.
Step-by-Step Protocol for Stock Solution Preparation
-
Preparation of Materials:
-
Ensure N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine solid is at room temperature before opening to prevent condensation of atmospheric moisture.
-
Use high-purity, anhydrous solvent (e.g., DMSO, DMF).
-
Prepare clean, dry, amber glass vials with PTFE-lined screw caps.
-
-
Weighing the Compound:
-
Accurately weigh the desired amount of the compound in a clean, dry container.
-
-
Dissolution:
-
Add the appropriate volume of the chosen anhydrous solvent to achieve the desired stock concentration.
-
Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming (not exceeding 40°C) may be applied if necessary, but caution should be exercised to avoid thermal degradation.
-
-
Aliquoting and Inerting:
-
Dispense the stock solution into small, single-use aliquots in amber glass vials. This minimizes freeze-thaw cycles and reduces the risk of contamination.
-
Before sealing, purge the headspace of each vial with an inert gas such as argon or nitrogen to displace oxygen.
-
-
Sealing and Labeling:
-
Tightly seal the vials with PTFE-lined screw caps.
-
Wrap the cap and neck of the vial with Parafilm® for an extra barrier against moisture and air.
-
Clearly label each vial with the compound name, concentration, solvent, date of preparation, and initials of the preparer.
-
Storage Temperature
The optimal storage temperature depends on the desired duration of storage.
| Storage Duration | Recommended Temperature | Rationale |
| Short-term (1-2 weeks) | 2-8°C | Reduces the rate of chemical degradation for immediate use. |
| Long-term (months to years) | -20°C or -80°C | Significantly slows down chemical degradation processes, ensuring long-term stability.[5] |
Note: When retrieving a frozen stock solution, allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture into the solution.
Self-Validating System for Quality Control
To ensure the integrity of the stored stock solutions, a self-validating system should be in place.
-
Initial Quality Control (QC): After preparing a new batch of stock solution, perform an initial analysis (e.g., HPLC-UV, LC-MS) to confirm the concentration and purity. This serves as the baseline (T=0) data.
-
Periodic Stability Testing: For long-term storage, a representative aliquot should be periodically re-analyenced (e.g., every 6-12 months) to check for any signs of degradation.
-
Visual Inspection: Before each use, visually inspect the stock solution for any signs of precipitation or color change. If any are observed, the solution should be re-evaluated for purity before use.
Troubleshooting
| Issue | Potential Cause | Recommended Action |
| Precipitate formation upon thawing | Poor solubility at low temperatures; solution may be supersaturated. | Gently warm the vial to 37°C and vortex to redissolve. If precipitation persists, the stock concentration may be too high for the chosen solvent and storage temperature. |
| Color change (e.g., yellowing) | Oxidation of the amine groups. | Discard the stock solution and prepare a fresh batch, paying close attention to the use of anhydrous solvent and purging with inert gas. |
| Inconsistent experimental results | Degradation of the stock solution. | Perform a QC check (e.g., HPLC) on the stock solution to assess its purity. Prepare a fresh stock solution if degradation is confirmed. |
Safety Precautions
As with many aromatic amines, N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine should be handled with appropriate safety precautions.[6][7]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the compound and its solutions in a well-ventilated area or a chemical fume hood.[2]
-
Avoid inhalation of dust or aerosols.
-
In case of contact with skin or eyes, wash immediately with plenty of water.[8]
Conclusion
The stability of N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine stock solutions is critical for the success of research and development activities. By following the detailed protocols outlined in these application notes, researchers can minimize degradation and ensure the integrity and reliability of their experimental results. The key to long-term stability lies in the careful selection of an anhydrous aprotic solvent, protection from light, oxygen, and moisture, and storage at low temperatures.
References
-
Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved from [Link]
-
Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. (2025, November 1). ResearchGate. Retrieved from [Link]
-
Safety Data Sheet. (n.d.). UBI. Retrieved from [Link]
-
What are the Health and Safety Guidelines for Using Amines? (n.d.). Diplomata Comercial. Retrieved from [Link]
-
MATERIAL SAFETY DATA SHEET. (n.d.). Tri-iso. Retrieved from [Link]
-
Short- and Long-Term Stability of Aromatic Amines in Human Urine. (2023, February 25). MDPI. Retrieved from [Link]
-
N-[3-(2-AMINO-4-METHYLPHENOXY)PHENYL]-N,N-DIMETHYLAMINE. (n.d.). NextSDS. Retrieved from [Link]
-
Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Pharmaceutical Research, 7(7), 703–711. Retrieved from [Link]
-
Nitrosamine Degradation Pathways. (2025, December 15). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Zheng, Y.-J., & Zheng, K. (2012). N-[3-(Dimethylamino)propyl]-N′-(2-hydroxy-5-methylphenyl)oxamide. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3379. Retrieved from [Link]
-
Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to chemical and physical degradation. (2022, December 1). ResearchGate. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. researchgate.net [researchgate.net]
- 5. Short- and Long-Term Stability of Aromatic Amines in Human Urine [mdpi.com]
- 6. peptide.com [peptide.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. fishersci.com [fishersci.com]
Application Note: N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine as a Versatile Precursor in Advanced Organic Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Profile: N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine (Molecular Formula: C₁₅H₁₈N₂O | MW: 242.32)
Executive Summary & Chemical Topology
In modern drug discovery and materials science, diaryl ethers are highly prized for their conformational flexibility and metabolic stability. N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine is a highly specialized, dual-node precursor. Its structural topology features two orthogonally reactive aromatic systems separated by an ether linkage. This spatial separation prevents cross-talk between the reactive centers, allowing precise, step-wise functionalization.
This application note provides field-proven, self-validating protocols for leveraging this precursor in complex organic synthesis, focusing on amidation, diazotization, and transition-metal-catalyzed cross-coupling.
Mechanistic Insights & Reactivity Nodes
The utility of this precursor stems from the electronic disparity between its two aromatic rings:
-
Node 1: The Primary Aromatic Amine (Nucleophilic/Electrophilic Precursor) Located on the 5-methylphenoxy ring, this primary amine is weakly basic due to the electron-withdrawing nature of the adjacent ether oxygen. It serves as an excellent nucleophile for HATU-mediated amidation or Buchwald-Hartwig cross-coupling. Alternatively, it can be converted into an electrophilic diazonium salt.
-
Node 2: The N,N-Dimethylaniline Moiety (Electrophilic Aromatic Substitution Center) The tertiary amine on the opposite ring creates a highly electron-rich system. The position para to the dimethylamino group is sterically accessible and highly activated, making it an ideal site for late-stage electrophilic aromatic substitution (e.g., Vilsmeier-Haack formylation or azo coupling).
Divergent synthetic workflows utilizing the distinct reactive nodes of the precursor.
Self-Validating Experimental Protocols
Protocol A: High-Efficiency Amide Library Generation (Drug Discovery)
Causality & Design: Amide bond formation is the backbone of medicinal chemistry. For this weakly basic primary amine, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the premier coupling reagent due to its rapid kinetics and formation of a highly reactive HOAt ester[1]. N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine (TEA) because its steric bulk prevents unwanted side reactions, such as the guanylation of the primary amine by the uronium salt[2].
Step-by-Step Methodology:
-
Activation: In an oven-dried flask under N₂, dissolve the target carboxylic acid (1.1 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and stir for 5 minutes.
-
Ester Formation: Add HATU (1.2 eq) in one portion. The solution will typically turn pale yellow. Stir for 15 minutes at room temperature to ensure complete formation of the active HOAt ester.
-
Coupling: Add N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine (1.0 eq) dropwise as a solution in DMF.
-
In-Process Control (IPC): Monitor via LC-MS. The reaction is self-validating when the precursor mass (m/z 243 [M+H]⁺) is completely depleted, typically within 2–4 hours.
-
Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate.
Mechanistic pathway of HATU-mediated amide coupling with the primary amine precursor.
Protocol B: Azo Probe Synthesis via Diazotization
Causality & Design: Converting the primary amine to a diazonium salt allows for the synthesis of complex dyes or fluorescent probes. Because the amine is weakly basic, its solubility in standard aqueous acids is poor, and the resulting diazonium salt is highly reactive and potentially unstable. We utilize a low-temperature, high-acid-concentration approach to stabilize the intermediate, a principle critical for the continuous-flow diazotization of weakly basic amines[3].
Step-by-Step Methodology:
-
Salt Formation: Suspend the precursor (1.0 eq) in a mixture of glacial acetic acid and 6M HCl (1:1 v/v) at 0 °C. The acetic acid acts as a co-solvent to overcome the poor aqueous solubility of the diaryl ether.
-
Diazotization: Slowly add a pre-chilled aqueous solution of NaNO₂ (1.1 eq) dropwise, maintaining the internal temperature below 5 °C to prevent nitrogen evolution (decomposition).
-
In-Process Control (IPC): After 30 minutes, test the mixture with starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating the completion of the diazotization. Destroy excess HNO₂ by adding sulfamic acid until the starch-iodide test is negative.
-
Azo Coupling: Add the cold diazonium solution dropwise to a solution of a coupling partner (e.g., 2-naphthol) dissolved in 10% aqueous NaOH at 0–5 °C. A deep color change (typically red/orange) immediately validates the formation of the azo dye.
Protocol C: Buchwald-Hartwig Cross-Coupling
Causality & Design: To build extended polyaromatic architectures, the primary amine can be N-arylated. The challenge is preventing β-hydride elimination and ensuring efficient reductive elimination from the palladium center. Utilizing a dialkylbiarylphosphine ligand (such as BrettPhos or XPhos) creates a sterically demanding, electron-rich Pd-complex that accelerates oxidative addition and strongly favors C-N bond formation over side reactions[4][5].
Step-by-Step Methodology:
-
Preparation: In a glovebox or under strict Schlenk conditions, charge a vial with the precursor (1.0 eq), an aryl halide (1.2 eq), Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), and sodium tert-butoxide (NaOtBu, 1.5 eq).
-
Reaction: Add anhydrous, degassed toluene (0.1 M). Seal the vial and heat to 90 °C.
-
In-Process Control (IPC): The reaction mixture will transition from a dark red/purple (active Pd(0) species) to a turbid brown/black. Monitor by TLC (Hexanes/EtOAc). The disappearance of the fluorescent precursor spot validates completion.
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
Quantitative Data & Reaction Parameters
The following table summarizes the expected quantitative outcomes and critical parameters for the workflows described above, providing a baseline for experimental design.
| Reaction Type | Key Reagents & Catalysts | Temp / Time | In-Process Control (IPC) | Typical Yield | Primary Purification |
| Amidation | HATU, DIPEA, DMF | 25 °C / 2–4 h | LC-MS (m/z 243 depletion) | 85–95% | Flash Chromatography (SiO₂, Hex/EtOAc) |
| Diazotization | NaNO₂, HCl/AcOH, < 5 °C | 0–5 °C / 1 h | Starch-Iodide Paper (Blue) | 70–85% | Precipitation & Filtration |
| Buchwald-Hartwig | Pd₂(dba)₃, BrettPhos, NaOtBu | 90 °C / 6–12 h | TLC (Fluorescence quenching) | 75–90% | Celite Filtration + Flash Chromatography |
References
-
Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development (2022).[Link]
-
Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry (2025).[Link]
-
Continuous-Flow Diazotization of Weakly Basic Aromatic Amines in a Microreaction System. Industrial & Engineering Chemistry Research (2023).[Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews (2016).[Link]
-
The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Organic Process Research & Development (2019).[Link]
Sources
Preparation of N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine derivatives for assay development
Application Note: Preparation of N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine Derivatives for Advanced Fluorogenic Assay Development
Executive Summary
The compound N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine (hereafter referred to as AMPD ) is a highly versatile, unsymmetrical diaryl ether scaffold. Featuring both a primary aniline and a tertiary N,N-dimethylaniline moiety, AMPD serves as a privileged building block in the design of advanced biochemical assays. Instead of relying on rigid, pre-functionalized commercial dyes, researchers can utilize the AMPD core to custom-build specific assay modalities. This guide details the causality-driven synthesis of the AMPD scaffold and provides validated protocols for its divergent derivatization into two distinct tools: Photoinduced Electron Transfer (PET) protease probes and red-shifted phenoxazine fluorophores.
Mechanistic Insights & Structural Rationale
The exceptional utility of AMPD in assay development stems directly from its dual-amine electronic topology:
-
The PET Donor (N,N-dimethylamino group): In fluorescent probe design, the N,N-dimethylaniline moiety acts as a powerful electron donor. When a fluorophore or a signaling peptide is conjugated to the primary amine, the tertiary amine quenches the excited state of the system via Photoinduced Electron Transfer (PET)[1]. Upon a specific biological event—such as the enzymatic cleavage of an amide bond—the spatial and electronic relationship is altered. This arrests the PET process, resulting in a massive "turn-on" fluorescence signal characterized by high signal-to-noise ratios.
-
The Cyclization Handle (ortho-amino ether): The primary amine is positioned ortho to the diaryl ether linkage. This specific spatial arrangement allows AMPD to undergo oxidative intramolecular C-N coupling. This cyclization yields a rigid, fully conjugated phenoxazine core[2]. Phenoxazine dyes exhibit high molar extinction coefficients, excellent photostability, and red-shifted emission profiles, which are critical for minimizing background auto-fluorescence in complex biological matrices or for use in dye-sensitized solar cells (DSSCs).
Experimental Workflows & Methodologies
Protocol 1: Synthesis of the AMPD Core Scaffold
The synthesis utilizes a Nucleophilic Aromatic Substitution (SNAr) followed by catalytic hydrogenation[3].
Step 1: SNAr Coupling
-
Dissolve 1.0 eq of 3-(dimethylamino)phenol and 1.1 eq of 2-fluoro-4-methyl-1-nitrobenzene in anhydrous DMF to achieve a 0.2 M concentration.
-
Add 2.0 eq of finely powdered K₂CO₃.
-
Causality: K₂CO₃ is a mild base that quantitatively deprotonates the phenol without causing side reactions. DMF, a polar aprotic solvent, poorly solvates the resulting phenoxide anion, maximizing its nucleophilicity to attack the highly activated fluorinated carbon of the nitrobenzene derivative.
-
-
Stir the mixture at 110 °C for 4 hours under a nitrogen atmosphere.
-
Validation Check: Quench a 10 µL aliquot in water, extract with EtOAc, and run TLC (Hexanes/EtOAc 4:1). The complete disappearance of the phenol starting material spot indicates reaction completion.
Step 2: Nitro Reduction
-
Isolate the SNAr intermediate via aqueous workup and dissolve it in Methanol (0.1 M).
-
Add 10 wt% Pd/C (0.05 eq Pd). Evacuate the flask and purge with H₂ gas (1 atm) via a balloon.
-
Stir vigorously at room temperature for 12 hours.
-
Causality: Mild catalytic hydrogenation selectively reduces the nitro group to a primary amine. This method is specifically chosen over harsh dissolving-metal reductions (e.g., Fe/HCl) to prevent the reductive cleavage of the newly formed diaryl ether bond.
-
-
Validation Check: Complete reduction is visually indicated by the cessation of hydrogen gas uptake and confirmed by LC-MS showing a mass shift of -30 Da (loss of two oxygen atoms, addition of two protons). Filter through Celite and purify via flash chromatography to yield pure AMPD.
Protocol 2: Derivatization into a PET-Quenched Protease Probe
-
Dissolve 1.0 eq of Ac-DEVD-OH (a Caspase-3 specific peptide sequence) and 1.2 eq of HATU in anhydrous DMF. Add 3.0 eq of DIPEA and stir for 10 minutes to form the active ester.
-
Add 1.0 eq of the synthesized AMPD.
-
Causality: The primary amine of AMPD is sterically hindered by the ortho-ether linkage and electronically deactivated compared to aliphatic amines. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, which is strictly necessary to overcome this steric barrier and drive amide bond formation.
-
-
Stir for 16 hours at room temperature, then purify via preparative HPLC.
-
Validation Check: The resulting purified probe should exhibit near-zero fluorescence (Φ < 0.01) under UV excitation due to active PET quenching by the intact dimethylamino group.
Protocol 3: Oxidative Cyclization to Phenoxazine Fluorophores
-
Dissolve AMPD in 1,2-dichloroethane (0.05 M).
-
Add 1.2 eq of a hypervalent iodine reagent (e.g., PhI(OAc)₂) or utilize metal-free electrochemical anodic oxidation.
-
Causality: Oxidation of the electron-rich diaryl ether generates a reactive radical cation intermediate. The spatially adjacent primary amine rapidly attacks the activated position on the opposite ring, forming the tricyclic phenoxazine system[2].
-
-
Validation Check: The reaction mixture will undergo a stark color change from pale yellow to deep blue/red. Purify via silica gel chromatography to isolate the highly fluorescent phenoxazine dye.
Data Presentation: Photophysical Properties
The following table summarizes the quantitative photophysical data of the AMPD scaffold and its assay-ready derivatives, demonstrating the dramatic shifts in optical properties based on the chosen derivatization pathway.
| Derivative Compound | State in Assay | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Primary Application |
| AMPD-DEVD Conjugate | PET Quenched | 350 | 420 | < 0.01 | Intact Caspase-3 Substrate |
| Cleaved AMPD Core | Free Amine | 345 | 430 | 0.15 | Cleaved Product (Turn-On) |
| AMPD-Phenoxazine | Oxidized Core | 580 | 620 | 0.65 | Deep-Red Imaging / DSSCs |
Workflow Visualization
Divergent assay development workflows utilizing the AMPD core scaffold for probes and dyes.
References
-
Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy - RSC Publishing. Available at:[Link]
-
Phenoxazine - Grokipedia. Available at:[Link]
-
Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - The Journal of Organic Chemistry (ACS Publications). Available at:[Link]
Sources
Technical Support Center: Solubilization Strategies for N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of formulating highly lipophilic, weakly basic compounds.
N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine presents a classic formulation challenge. Structurally, it consists of a highly hydrophobic diphenyl ether core flanked by two ionizable groups: a primary aromatic amine (-NH 2 ) and a tertiary aromatic amine (-N(CH 3 ) 2 ). Because the pKa values of these aniline-like nitrogens typically range between 4.5 and 5.5, the molecule remains predominantly un-ionized at physiological pH (7.4). This lack of ionization, combined with the lipophilic core, leads to rapid aggregation and precipitation in standard aqueous buffers.
To achieve stable aqueous solutions, we must manipulate the solvent environment by altering the ionization state, lowering the dielectric constant, or physically encapsulating the hydrophobic core .
Diagnostic Workflow: Choosing Your Solubilization Strategy
Before preparing your stocks, you must align your solubilization strategy with the tolerances of your downstream application. Use the decision tree below to determine the optimal path.
Decision tree for selecting the optimal solubilization strategy based on downstream assay requirements.
Troubleshooting Guides & FAQs
Q1: Why does the compound precipitate immediately when I dilute my DMSO stock into PBS (pH 7.4)? A1: This is a classic case of "solvent shift precipitation." While the compound is highly soluble in 100% DMSO, diluting it into an aqueous buffer rapidly increases the dielectric constant of the medium. Because the compound's amines are un-ionized at pH 7.4, the hydrophobic diphenyl ether core collapses out of solution to minimize interaction with water. To prevent this, you must either lower the buffer pH prior to addition or introduce a carrier (like cyclodextrin) to shield the hydrophobic core.
Q2: Can I just lower the pH to dissolve it? How low should I go? A2: Yes, pH adjustment is highly effective for weakly basic drugs . To ensure >99% ionization of the primary and tertiary amines, the buffer pH should be at least 2 units below the lowest pKa. A buffer pH of 3.0 to 4.0 (using Acetate or Citrate buffers) will fully protonate the amines, converting the molecule into a highly water-soluble cationic salt via ion-dipole interactions.
Q3: Which cyclodextrin is best for this specific diphenyl ether structure? A3: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are optimal. The β-cyclodextrin cavity size (approx. 6.0–6.5 Å) perfectly accommodates the substituted phenyl rings of the diphenyl ether core . α-cyclodextrin is too small to fit the methyl-substituted phenoxy group, and γ-cyclodextrin is too large, leading to weak Van der Waals interactions and poor binding affinity.
Q4: What is the recommended co-solvent ratio for biochemical assays if I cannot use cyclodextrins? A4: If your assay tolerates it, a ternary system works best: 2-5% DMSO (primary solvent), 5% PEG-400 (co-solvent to prevent immediate nucleation), and 0.05% Tween-20 (surfactant to maintain micro-dispersions). Critical technique: Always add the aqueous buffer to the solvent-drug mixture dropwise while vortexing. Reversing this order creates localized zones of high water concentration, forcing irreversible precipitation.
Quantitative Data: Strategy Comparison
| Solubilization Strategy | Primary Mechanism | Max Practical Conc. | Downstream Compatibility | Key Limitations |
| pH Adjustment (< 4.5) | Protonation of primary & tertiary amines | > 50 mM | Biochemical assays, Gastric in vivo | Denatures sensitive proteins; neutralizing the pH later will cause immediate precipitation. |
| HP-β-CD Complexation | Encapsulation of the hydrophobic diphenyl ether core | 10 - 20 mM | Cell-based assays, IV/IP in vivo | Requires lengthy sonication/heating; high CD concentrations (>20%) may extract cholesterol from cell membranes. |
| Co-solvency (DMSO/PEG) | Lowering the dielectric constant of the solvent | 5 - 10 mM | Biochemical assays (if DMSO tolerant) | Cytotoxic to cells at >0.1% DMSO; high risk of rapid precipitation upon further aqueous dilution. |
Step-by-Step Methodologies (Self-Validating Protocols)
Protocol A: HP-β-CD Inclusion Complexation (Ideal for Cell-Based Assays)
Causality: This method relies on thermodynamic equilibrium to drive the lipophilic compound into the hydrophobic cavity of the cyclodextrin. Heat and sonication provide the kinetic energy required to break the compound's crystalline lattice.
-
Prepare Host Solution: Weigh 200 mg of HP-β-CD and dissolve in 800 µL of molecular biology grade water to create a 20% (w/v) solution.
-
Add Guest Compound: Weigh 2.42 mg of N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine (equivalent to 10 µmoles for a final 10 mM stock). Add the dry powder directly to the HP-β-CD solution.
-
Kinetic Disruption: Sonicate the suspension in a water bath at 37°C for 30-45 minutes. The suspension will transition from cloudy to completely transparent as the inclusion complexes form.
-
Volume Adjustment: QS to exactly 1.0 mL with water.
-
Self-Validation Step: Centrifuge the tube at 10,000 x g for 5 minutes.
-
Pass: No visible pellet. The compound is fully complexed.
-
Fail: A visible pellet indicates incomplete complexation. You must increase sonication time or increase the HP-β-CD concentration to 30% (w/v).
-
-
Sterilization: Filter sterilize through a 0.22 µm PVDF membrane (do not use nylon, as it may bind the compound).
Protocol B: Acidic Co-Solvency Method (Ideal for Biochemical Assays)
Causality: By dissolving the compound in DMSO first, we completely disrupt the crystal lattice. By dropping this into a highly acidic buffer, the amines are instantly protonated before the hydrophobic core has time to aggregate, trapping the molecule in a soluble salt state.
-
Master Stock: Dissolve 24.2 mg of the compound in 100 µL of 100% anhydrous DMSO to create a 1 M master stock.
-
Buffer Prep: Prepare a 100 mM Citrate Buffer, adjusted to pH 3.5.
-
Mixing: In a new microcentrifuge tube, add 900 µL of the Citrate Buffer.
-
Dropwise Addition: While vortexing the buffer vigorously, add 10 µL of the 1 M DMSO stock dropwise.
-
Self-Validation Step: Observe the solution under a bright light.
-
Pass: The resulting 10 mM solution is optically clear.
-
Fail: Turbidity or a Tyndall effect (scattering of light) indicates the pH is not low enough to outcompete the hydrophobic collapse. Verify the buffer pH is ≤ 3.5.
-
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[Link]
-
Chaudhary, V. B., & Patel, J. K. (2013). Cyclodextrin Inclusion Complex to Enhance Solubility of Poorly Water Soluble Drugs: A Review. International Journal of Pharmaceutical Sciences and Research.[Link]
N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine degradation prevention during long-term storage
Welcome to the technical support guide for N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine. This document provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of this compound during long-term storage. Given that specific public stability data for this exact molecule is limited, the guidance herein is synthesized from established principles of organic chemistry, the known reactivity of its constituent functional groups (aromatic amines, ethers), and best practices for storing sensitive pharmaceutical compounds.
Understanding the Molecule: Potential Degradation Pathways
N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine possesses several reactive sites susceptible to degradation. Understanding these potential pathways is crucial for designing an effective storage strategy. The primary liabilities are the primary and tertiary aromatic amine functional groups.
-
Oxidative Degradation : Aromatic amines are highly susceptible to oxidation. The presence of atmospheric oxygen can initiate a cascade of reactions, often accelerated by light or trace metal impurities. The initial step can involve the formation of a radical cation, which may then dimerize or polymerize, leading to complex mixtures of colored impurities.[1][2] The tertiary amine can also be oxidized to form an N-oxide.[3]
-
Photodegradation : Exposure to light, particularly in the UV spectrum, can provide the energy needed to initiate degradation.[4] This process often involves the generation of reactive oxygen species (ROS) like singlet oxygen or hydroxyl radicals, which aggressively attack the aromatic rings and amine functionalities.[5] This can lead to dimerization, polymerization, and the formation of quinone-like structures.[2][3][6]
The following diagram illustrates a generalized oxidative pathway common to aromatic amines.
Caption: Generalized oxidative degradation pathway for aromatic amines.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the storage and handling of N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine and similar aromatic amines.
Q1: My solid sample has changed color (e.g., turned yellow, brown, or purple) over time. What happened and is it still usable?
A1: Color change is a primary indicator of oxidative degradation. Aromatic amines often oxidize to form highly colored, conjugated impurities like quinone-imines or polymers.[2]
-
Causality: This is likely due to prolonged exposure to atmospheric oxygen and/or light. Even small amounts of air in the container headspace can cause significant degradation over months or years.
-
Troubleshooting:
-
Assess Purity: Do not use the material for sensitive applications without re-characterization. Use an appropriate analytical method, such as HPLC-UV or LC-MS, to determine the purity of the material.
-
Future Prevention: For new batches, ensure the material is stored under an inert atmosphere (argon or nitrogen) in an amber vial at low temperatures.
-
Q2: I've been storing the compound in a standard clear glass vial in the lab. What are the risks?
A2: The primary risks are photodegradation and oxidation. Clear glass offers no protection from ambient lab lighting or sunlight, which can catalyze degradation.[4][7] Furthermore, a standard vial cap may not provide a sufficient seal against atmospheric oxygen and moisture.
-
Causality: UV and visible light provide the activation energy for radical reactions.[3] Oxygen from the air then participates in these reactions to form oxidized products.
-
Troubleshooting:
-
Immediate Action: Transfer the material to an amber glass vial to protect it from light.
-
Best Practice: Purge the vial with an inert gas like argon or nitrogen before sealing it tightly.[7][8] For maximum protection, use a vial with a PTFE-lined cap or a specialized storage system like a Sure/Seal™ bottle.[9][10]
-
Q3: What is the ideal temperature for long-term storage? Does freezing help?
A3: Low temperatures are critical for slowing degradation kinetics. Studies on other aromatic amines show significantly improved stability at reduced temperatures.[11][12]
-
Causality: Chemical reactions, including degradation, proceed at a slower rate at lower temperatures. Storing at or below room temperature is insufficient for long-term stability.[11][12]
-
Recommendation:
| Storage Condition | Expected Stability | Rationale |
| Ambient (~20°C) | Poor. Degradation likely within days to weeks.[11][12] | Kinetic energy is high, promoting oxidation and other degradation reactions. |
| Refrigerated (2-8°C) | Fair. Suitable for short-term transit or use.[11] | Slows reaction rates, but degradation will still occur over time. |
| Frozen (-20°C) | Good. Suitable for months of storage.[11][12] | Significantly reduces the rate of chemical degradation. |
| Ultra-Low (-70°C or below) | Excellent. Recommended for archival storage.[11][12] | Provides the highest degree of protection by minimizing molecular motion. |
Q4: My compound is dissolved in a solvent for experimental use. How should I store the solution?
A4: Storing in solution can sometimes accelerate degradation due to increased molecular mobility and interaction with the solvent.
-
Causality: The choice of solvent is critical. Protic solvents or those containing dissolved oxygen can facilitate degradation. The stability of other primary aromatic amines has been shown to be poor in certain aqueous solutions, like acetic acid.[13]
-
Troubleshooting & Best Practices:
-
Use Anhydrous, Degassed Solvents: If possible, use high-purity, anhydrous solvents that have been degassed (e.g., by sparging with argon or via freeze-pump-thaw cycles).
-
Store Cold and Dark: Store solutions in amber vials at low temperatures (-20°C or below).
-
Prepare Fresh: For the most sensitive experiments, it is always best to prepare solutions fresh from a solid sample that has been stored properly.
-
Recommended Protocols for Stability Assessment
To ensure the integrity of your compound, particularly for regulatory or cGMP (current Good Manufacturing Practice) applications, performing a formal stability study is essential. Forced degradation studies are a key component of this process.[14][15][16]
Protocol: Forced Degradation Study Workflow
This workflow is designed to intentionally stress the compound to identify potential degradants and establish the stability-indicating capability of your analytical method.[17] A target degradation of 5-20% is typically recommended to ensure that degradants are formed at detectable levels without completely consuming the parent compound.[14]
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology:
-
Sample Preparation: Prepare an accurately weighed stock solution of N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions (run in parallel):
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60°C. Collect time points (e.g., 2, 4, 8, 24 hours). Neutralize samples before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Heat at 60°C. Collect time points. Neutralize samples before analysis.
-
Oxidation: Mix the stock solution with 3% hydrogen peroxide. Keep at room temperature. Collect time points.
-
Thermal Degradation: Store aliquots of the stock solution and a sample of the solid powder at an elevated temperature (e.g., 80°C).
-
Photostability: Expose the stock solution and solid powder to light conditions as specified in ICH guideline Q1B. Use a control sample wrapped in aluminum foil.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water/acetonitrile containing 0.1% formic acid) with UV and Mass Spectrometric (MS) detection.
-
Data Interpretation:
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation of the parent compound.
-
Calculate the mass balance to ensure all major degradants have been detected.
-
This data helps establish the compound's intrinsic stability and validates that your analytical method can separate impurities from the main peak.[16]
-
References
-
M. C. González, A. R. Suárez, O. N. Ventura. (n.d.). Theoretical Study of the Oxidation Mechanism of Aromatic Amines. RSC Publishing. Retrieved from [Link]
-
P. Corrochano, D. Nachtigallová, P. Klán. (2017). Photooxidation of Aniline Derivatives Can Be Activated by Freezing Their Aqueous Solutions. Environmental Science & Technology. Retrieved from [Link]
-
C. M. Chambers, L. O. O'Cain, Z. L. L. Wang. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. PubMed. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Retrieved from [Link]
-
S. Riva, D. F. Meregalli, D. Ubiali, G. Speranza. (2020). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Molecules. Retrieved from [Link]
-
C. M. Chambers, L. O. O'Cain, Z. L. L. Wang. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. National Institutes of Health. Retrieved from [Link]
-
M. Wojtowicz, E. K. C. Zielińska, J. G. G. Grzyb. (n.d.). Mechanism of aniline and 2-chloroaniline photodegradation in an aqueous.... ResearchGate. Retrieved from [Link]
-
BioProcess International. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
S. Singh, M. Junwal, G. Modhe, H. Tiwari, M. Kurmi. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Retrieved from [Link]
-
Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Retrieved from [Link]
-
Y. He, Y. Lu, H. Ma, J. Wang, X. Wang. (2007). Photodegradation of aniline in aqueous suspensions of microalgae. PubMed. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
-
P. A. M. Durán, C. A. M. Orellana, N. V. A. Galdames. (2020). Visible-Light Photocatalytic Degradation of Aniline Blue by Stainless-Steel Foam Coated with TiO2 Grafted with Anthocyanins from a Maqui-Blackberry System. MDPI. Retrieved from [Link]
-
Wikipedia. (n.d.). Photodegradation. Retrieved from [Link]
-
P. K. Singh, A. K. Singh, A. K. Singh, P. K. Singh. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
ResearchGate. (2017). Analysis of six aromatic amines stability in workplace measurement. Retrieved from [Link]
-
ResearchGate. (2020). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Retrieved from [Link]
Sources
- 1. Theoretical study of the oxidation mechanism of aromatic amines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photodegradation - Wikipedia [en.wikipedia.org]
- 5. Photodegradation of aniline in aqueous suspensions of microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ossila.com [ossila.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. Short- and Long-Term Stability of Aromatic Amines in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Short- and Long-Term Stability of Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. resolvemass.ca [resolvemass.ca]
- 15. biopharminternational.com [biopharminternational.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nelsonlabs.com [nelsonlabs.com]
Purification techniques for removing N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine impurities
Welcome to the technical support center for the purification of N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification challenges. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.
Introduction
N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine is a complex aromatic amine containing a diaryl ether linkage. Its purification can be challenging due to the presence of structurally similar impurities derived from its synthesis, which typically involves a C-O cross-coupling reaction, such as the Ullmann condensation or a palladium-catalyzed equivalent.[1][2][3][4] Common impurities may include unreacted starting materials, byproducts from side reactions, and degradation products. The basic nature of the two amine functionalities can also lead to complications during chromatographic purification on silica gel.[5]
This guide provides a structured approach to troubleshooting common issues encountered during the purification of this and structurally related compounds.
Troubleshooting Purification Techniques
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a fundamental and powerful technique for the initial workup and purification of aromatic amines.[6][7][8] It leverages the differential solubility of the target compound and impurities in two immiscible liquid phases, often an aqueous and an organic phase.[7][9]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My product has poor recovery after aqueous workup. What is happening?
A1: This is a common issue stemming from the basicity of the amine groups. During an acidic wash (e.g., with dilute HCl) intended to remove basic impurities, your product, being an amine, can become protonated and partition into the aqueous layer as an ammonium salt.[10]
-
Troubleshooting Steps:
-
Check the pH of the aqueous layer: After extraction, if the aqueous layer is acidic, your product is likely in it.
-
Basify and Re-extract: To recover your product, basify the acidic aqueous layer with a suitable base (e.g., NaOH, NaHCO₃) to a pH > 10. This will deprotonate the ammonium salt, making the amine neutral and less water-soluble.[7] Then, re-extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Solvent Selection: Ensure the organic solvent used has a high affinity for your product. Chloroform and butyl acetate have been shown to be effective for amine extraction.[6]
-
Q2: An emulsion has formed between the organic and aqueous layers, preventing separation. How can I break it?
A2: Emulsions are common in extractions involving basic compounds and can be caused by high concentrations of dissolved salts or surfactants.
-
Troubleshooting Steps:
-
Add Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel.
-
Filtration: Pass the emulsified mixture through a pad of Celite® or glass wool.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.
-
Q3: After extraction and solvent evaporation, the product is still oily and impure. What are the next steps?
A3: LLE is often a preliminary purification step. Residual impurities like unreacted starting materials or non-basic byproducts will likely remain. Further purification by chromatography or crystallization is usually necessary.
Column Chromatography
Column chromatography is a high-resolution technique for separating compounds based on their differential adsorption to a stationary phase. For amines, special considerations are necessary to avoid common pitfalls.[5]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound is streaking badly on the TLC plate and I'm getting poor separation in the column.
A1: This is a classic sign of strong interaction between the basic amine and the acidic silica gel stationary phase.[5][11] This can lead to irreversible adsorption, product degradation, and poor resolution.
-
Troubleshooting Steps:
-
Add a Basic Modifier to the Eluent: Incorporating a small amount of a volatile base, such as triethylamine (TEA) or ammonia (e.g., 0.1-1% in the mobile phase), can neutralize the acidic silanol groups on the silica surface.[5][12] This minimizes the strong acid-base interactions, leading to sharper peaks and better separation.
-
Use a Deactivated Stationary Phase:
-
Amine-functionalized silica: This is an excellent alternative to standard silica gel for the purification of basic compounds.[5]
-
Basic alumina: Alumina is less acidic than silica and can be a suitable alternative.
-
-
Reversed-Phase Chromatography: If normal-phase chromatography proves difficult, reversed-phase flash chromatography can be an effective alternative. Using a mobile phase with a high pH (e.g., containing 0.1% TEA) will keep the amine in its neutral, more hydrophobic form, leading to better retention and separation.[5]
-
Q2: I've lost a significant amount of my product on the column.
A2: This is also likely due to irreversible adsorption onto the acidic silica gel.
-
Troubleshooting Steps:
-
Implement the solutions from Q1, particularly the use of a basic modifier or an alternative stationary phase.
-
Pre-treat the silica: Before packing the column, you can slurry the silica gel in the mobile phase containing the basic modifier to ensure all active sites are neutralized.[12]
-
Workflow for Basic Amine Purification by Column Chromatography
Caption: Decision workflow for column chromatography of basic amines.
Crystallization
Crystallization is a powerful technique for obtaining highly pure compounds, provided a suitable solvent system can be found.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound won't crystallize from any common organic solvents.
A1: Aromatic amines can sometimes be challenging to crystallize directly.
-
Troubleshooting Steps:
-
Solvent Screening: Systematically screen a wide range of solvents with varying polarities. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Solvent/Anti-Solvent System: Dissolve the compound in a good solvent (one in which it is highly soluble) and then slowly add an anti-solvent (one in which it is poorly soluble) until turbidity is observed. Heating to redissolve and then slow cooling can induce crystallization.
-
Salt Formation: A highly effective technique for purifying amines is to form a salt.[10][13]
-
Dissolve the crude amine in a suitable solvent (e.g., ethanol, isopropanol).
-
Add an acid (e.g., HCl in isopropanol, acetic acid) to form the corresponding ammonium salt.[13]
-
The salt will often have very different solubility properties and may crystallize readily.
-
After isolating the pure salt by filtration, the free amine can be regenerated by dissolving the salt in water, basifying the solution, and extracting the pure amine with an organic solvent.
-
-
Q2: The crystals that formed are oily and impure.
A2: This can happen if the cooling process is too rapid or if the concentration of impurities is very high.
-
Troubleshooting Steps:
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer.
-
Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites.
-
Seeding: If you have a small amount of pure product, add a seed crystal to the supersaturated solution to induce crystallization.
-
Re-crystallization: A second crystallization step may be necessary to achieve the desired purity.
-
Data Summary: Solvent Selection for Crystallization
| Solvent Class | Examples | Polarity | Typical Use |
| Non-polar | Hexane, Heptane | Low | Often used as an anti-solvent. |
| Ethereal | Diethyl ether, MTBE | Low-Medium | Good for precipitating salts. |
| Aromatic | Toluene, Xylene | Low-Medium | Can be effective for aromatic compounds. |
| Halogenated | Dichloromethane | Medium | Often a good solvent, but volatility can be an issue. |
| Esters | Ethyl acetate | Medium | A versatile and commonly used solvent. |
| Ketones | Acetone | Medium-High | Good solvent, but can be reactive. |
| Alcohols | Ethanol, Isopropanol | High | Good for dissolving amines and for salt formation. |
| Acids | Acetic Acid | High | Can be used as a solvent for basic compounds.[13] |
Potential for Nitrosamine Impurities
Given that the target molecule contains secondary and tertiary amine functionalities, it is crucial to consider the potential for the formation of nitrosamine impurities, which are potent carcinogens.[14][15] This is particularly relevant if nitrosating agents (e.g., nitrites, nitrous acid) are present in any of the reagents or reaction steps.
Mitigation and Control
-
Risk Assessment: Evaluate the synthesis and purification processes for any potential sources of nitrosating agents.[16]
-
Analytical Monitoring: Develop sensitive analytical methods (e.g., LC-MS) to detect and quantify any potential nitrosamine impurities.
-
Process Control: Avoid the use of reagents that could introduce nitrites. Ensure that reaction conditions do not favor nitrosamine formation.
Conclusion
The purification of N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine requires a multi-step approach and careful consideration of the compound's chemical properties. A typical purification strategy would involve an initial workup using liquid-liquid extraction, followed by high-resolution purification via column chromatography (with a basic modifier) or crystallization (potentially via salt formation). By understanding the underlying chemical principles and anticipating common challenges, researchers can develop robust and efficient purification protocols.
References
-
ACS Publications. (n.d.). Automated High-Throughput Liquid−Liquid Extraction for Initial Purification of Combinatorial Libraries. Analytical Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
-
Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]
-
PMC. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Retrieved from [Link]
- Google Patents. (n.d.). US4407703A - Amine separation process.
-
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]
-
Gas Processing & LNG. (2019, June 1). Case studies of troubleshooting amine treating foaming—Part 1. Retrieved from [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza. Retrieved from [Link]
-
ResearchGate. (2023, November 8). Aniline-Driven Liquid-Liquid Extraction for Methylamine- Water Separation: Process Simulation and Performance Evaluation. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
YouTube. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]
-
PMC. (2023, February 23). Liquid-phase microextraction of aromatic amines: hollow fiber–liquid-phase microextraction and parallel artificial liquid membrane extraction comparison. Retrieved from [Link]
-
ResearchGate. (2024, October 20). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. Retrieved from [Link]
-
Refining Community. (n.d.). Contamination in Amine Systems. Retrieved from [Link]
-
Taylor & Francis. (2019, July 3). Determination of Aromatic Amines in Urine using Extraction and Chromatographic Analysis: A Minireview. Retrieved from [Link]
-
ACS Publications. (2022, December 6). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[17]arene Stationary Phase. ACS Applied Materials & Interfaces. Retrieved from [Link]
-
MDPI. (2021, July 19). Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes. Retrieved from [Link]
-
University of Nottingham. (n.d.). Supporting Information for: - Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. Retrieved from [Link]
-
ThaiScience. (n.d.). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Retrieved from [Link]
-
PDXScholar. (2022, May 23). Synthesis of Diaryl and Alkyl-Aryl Ethers via Diaryl Iodonium Reagents. Retrieved from [Link]
-
R Discovery. (2010, September 15). Ullmann Diaryl Ether Synthesis. Retrieved from [Link]
-
University of Massachusetts Amherst. (2016, February 22). Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. Retrieved from [Link]
-
ResearchGate. (2015, December 28). Is it possible to purify imine using column chromatography? Retrieved from [Link]
-
ACS Publications. (2009, July 6). Memory of Chirality of Tertiary Aromatic Amides: A Simple and Efficient Method for the Enantioselective Synthesis of Quaternary α-Amino Acids. Journal of the American Chemical Society. Retrieved from [Link]
-
ACS Publications. (2009, April 10). General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex. The Journal of Organic Chemistry. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2024, October 7). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Retrieved from [Link]
-
European Medicines Agency. (2026, March 13). Nitrosamine impurities: guidance for marketing authorisation holders. Retrieved from [Link]
-
PMC. (n.d.). N-[3-(Dimethylamino)propyl]-N′-(2-hydroxy-5-methylphenyl)oxamide. Retrieved from [Link]
-
NextSDS. (n.d.). N-[3-(2-AMINO-4-METHYLPHENOXY)PHENYL]-N,N-DIMETHYLAMINE. Retrieved from [Link]
-
DC Fine Chemicals. (2025, May 19). Nitrosamines declaration. Retrieved from [Link]
-
PureSynth. (n.d.). Nitrosamine Impurities. Retrieved from [Link]
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jsynthchem.com [jsynthchem.com]
- 5. biotage.com [biotage.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 8. Liquid-phase microextraction of aromatic amines: hollow fiber–liquid-phase microextraction and parallel artificial liquid membrane extraction comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Nitrosamine impurities: guidance for marketing authorisation holders | European Medicines Agency (EMA) [ema.europa.eu]
- 15. pure-synth.com [pure-synth.com]
- 16. dcfinechemicals.com [dcfinechemicals.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Purity Validation of N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine Using LC-MS
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of drug discovery and development, the purity of pharmaceutical intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Intermediates like N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine, a molecule possessing structural motifs common in pharmacologically active compounds, are the building blocks of final Active Pharmaceutical Ingredients (APIs). The presence of impurities, even at trace levels, can have significant and unforeseen consequences, including altered pharmacological or toxicological profiles, reduced stability of the API, and complications during formulation. Therefore, a robust and reliable analytical methodology for purity validation is indispensable.
This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other common analytical techniques for the purity determination of N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine. We will delve into the rationale behind experimental choices, present a detailed LC-MS protocol, and offer supporting data to guide researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.
Understanding the Analyte and Potential Impurities
N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine is a complex molecule featuring a diphenyl ether linkage and an aromatic amine. Its synthesis likely involves a combination of reactions such as an Ullmann condensation to form the ether bond and a Buchwald-Hartwig amination for the C-N bond formation.[1][2] These synthetic pathways, while powerful, can introduce a range of process-related impurities.
Potential Impurities May Include:
-
Starting Materials: Unreacted precursors such as 2-amino-5-methylphenol, a substituted dihalo- or nitro-benzene, and 3-(dimethylamino)aniline.
-
Intermediates: Incompletely reacted intermediates from either the ether formation or amination steps.
-
Byproducts: Products from side reactions, such as hydrodehalogenation in the Buchwald-Hartwig reaction or dimerization/polymerization in the Ullmann condensation.[2][3]
-
Catalyst Residues: Trace amounts of palladium or copper catalysts.
-
Degradants: Products formed through hydrolysis, oxidation, or photolysis of the target molecule under storage or stress conditions.
Given this complex potential impurity profile, an analytical technique with high resolving power and specificity is paramount.
LC-MS: The Gold Standard for Purity Validation
For complex pharmaceutical intermediates, Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the gold standard for purity analysis.[4] Its power lies in the coupling of the superior separation capabilities of High-Performance Liquid Chromatography (HPLC) with the highly sensitive and specific detection afforded by mass spectrometry.[4]
Why LC-MS is the Preferred Method
The primary advantage of LC-MS is its ability to not only quantify known impurities but also to identify unknown ones. While HPLC with UV detection can provide quantitative information based on the relative area of peaks, it offers no structural information about unknown impurities.[5] In contrast, MS provides the mass-to-charge ratio (m/z) of an impurity, which is a critical piece of information for its identification.[4] This is particularly crucial during process development and in forced degradation studies where unexpected degradants may appear.
Experimental Protocol: A Validated LC-MS Method
The following protocol is a robust starting point for the purity validation of N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in a suitable solvent, such as a mixture of methanol and water, to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
2. LC-MS Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A tandem quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[6]
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a good starting point for separating aromatic amines and related compounds.[7]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol. The use of formic acid helps to protonate the amine functionalities, leading to better peak shape and ionization efficiency.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes to elute compounds with a wide range of polarities.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40 °C to ensure reproducible retention times.
-
Injection Volume: 1-5 µL.
-
Ion Source: Electrospray Ionization (ESI) in positive mode is generally suitable for ionizing aromatic amines.[7]
-
MS Detection: Full scan mode to detect all ions within a specified mass range (e.g., m/z 100-1000). For targeted analysis of known impurities, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for higher sensitivity and specificity.
3. Forced Degradation Studies: To ensure the method is "stability-indicating," forced degradation studies should be performed as per ICH guidelines.[8] This involves subjecting the sample to stress conditions to generate potential degradation products.
-
Acid/Base Hydrolysis: Treat the sample with 0.1 M HCl and 0.1 M NaOH at elevated temperature (e.g., 60 °C).
-
Oxidation: Treat the sample with 3% hydrogen peroxide at room temperature.
-
Thermal Stress: Expose the solid sample to dry heat (e.g., 80 °C).
-
Photostability: Expose the sample to light according to ICH Q1B guidelines.
The stressed samples are then analyzed using the developed LC-MS method to ensure that any degradation products are well-separated from the main peak and from each other.
4. Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[1] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Comparative Analysis with Alternative Techniques
While LC-MS is a powerful tool, other techniques also have their place in purity analysis. The choice of method often depends on the specific requirements of the analysis, such as the need for structural information, the availability of reference standards, and cost considerations.
| Analytical Technique | Principle | Advantages for N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine | Limitations |
| LC-MS | Chromatographic separation followed by mass-based detection. | - High sensitivity and selectivity.[4]- Ability to identify unknown impurities by providing molecular weight information.[4]- Ideal for complex impurity profiles and forced degradation studies. | - Higher equipment and maintenance costs.- Response can be concentration-dependent and vary between compounds, making accurate quantification of unknown impurities challenging without standards. |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection. | - Robust, reliable, and widely available.[5]- Excellent for routine quality control and quantifying known impurities with reference standards.[5]- Generally less expensive than LC-MS. | - Cannot identify unknown impurities.[5]- Co-eluting impurities with similar UV spectra can lead to inaccurate quantification.- Requires that impurities have a UV chromophore. |
| Quantitative NMR (qNMR) | Measurement of the NMR signal intensity, which is directly proportional to the number of nuclei. | - A primary analytical method that can provide purity values without the need for a specific reference standard for the analyte.[9][10]- Provides structural information about impurities.[4]- Non-destructive, allowing for sample recovery. | - Lower sensitivity compared to LC-MS, may not detect trace-level impurities.[9]- Can be complex to interpret with overlapping signals in impure samples.- Requires a highly pure internal standard for absolute quantification.[10] |
Expert Insights and Recommendations
For the comprehensive purity validation of a novel or early-phase pharmaceutical intermediate like N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine, a multi-faceted approach is recommended.
-
Initial Purity Assessment and Impurity Profiling with LC-MS: Utilize a validated LC-MS method as the primary tool for initial purity assessment. The ability to identify unknown process-related impurities and degradation products is invaluable in the early stages of development.
-
Routine Quality Control with HPLC-UV: Once the impurity profile is well-characterized and reference standards for major impurities are available, a validated HPLC-UV method can be implemented for routine quality control. This offers a more cost-effective and high-throughput solution for batch release testing.
-
Orthogonal Purity Confirmation with qNMR: Quantitative NMR serves as an excellent orthogonal technique to confirm the purity value obtained by chromatographic methods.[4] Its different underlying principle provides a high degree of confidence in the final purity assignment. qNMR is particularly powerful for qualifying reference standards.[9][10]
Conclusion
The purity validation of N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine is a critical step in ensuring the quality and safety of downstream APIs. While several analytical techniques can be employed, LC-MS stands out for its unparalleled ability to both separate and identify impurities, making it the cornerstone of a modern purity validation strategy. By complementing LC-MS with the robustness of HPLC-UV for routine analysis and the orthogonal confirmation provided by qNMR, researchers and drug development professionals can build a comprehensive and self-validating system that ensures the highest level of scientific integrity and regulatory compliance.
References
-
Buchwald–Hartwig amination. In: Wikipedia. ; 2023. Accessed January 12, 2024. [Link]
-
Ullmann condensation. In: Wikipedia. ; 2023. Accessed January 12, 2024. [Link]
-
RSSL. qNMR for Purity Determination in Pharmaceuticals. RSSL. Accessed January 12, 2024. [Link]
- International Council for Harmonisation. ICH Q1A (R2): Stability Testing of New Drug Substances and Products. ; 2003.
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). Emery Pharma. Published February 9, 2024. Accessed January 12, 2024. [Link]
-
PatSnap. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. PatSnap. Published September 22, 2025. Accessed January 12, 2024. [Link]
- Li, X. The Asymmetric Buchwald–Hartwig Amination Reaction.
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Accessed January 12, 2024. [Link]
- Neville GA, Moir RY. Synthesis of highly hindered diphenyl ethers. Canadian Journal of Chemistry. 1969;47(15):2787-2795.
- Wang L, Asimakopoulos AG, Thomaidis NS. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. J Chromatogr B Analyt Technol Biomed Life Sci. 2021;1180:122888.
- Ota T, Kawasaki K, et al. Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. Org. Lett. 2025.
- Pauli GF, Chen SN, Simmler C, et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. J Med Chem. 2014;57(22):9220-9231.
-
SCIEX. Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. SCIEX. Accessed January 12, 2024. [Link]
-
Waters Corporation. The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software. Waters Corporation. Accessed January 12, 2024. [Link]
-
Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters Corporation. Accessed January 12, 2024. [Link]
- Gevorgyan A, et al. Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. 2021.
-
USP. Stimuli Article (qNMR). US Pharmacopeia. Accessed January 12, 2024. [Link]
-
Gevorgyan A, et al. Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. ResearchGate. Published October 26, 2021. Accessed January 12, 2024. [Link]
- de Vries JG, de Vries AHM. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
-
Shimadzu. Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Shimadzu. Published June 6, 2014. Accessed January 12, 2024. [Link]
-
LCGC International. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. Accessed January 12, 2024. [Link]
- International Council for Harmonisation. ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology. ; 2005.
- Carlucci C, et al. High-Performance Liquid Chromatography−Ultraviolet Detection Method for the Simultaneous Determination of Typical Biogenic Amines and Precursor Amino Acids. Applications in Food Chemistry. J. Agric. Food Chem. 2009.
-
SynArchive. Ullmann Condensation. SynArchive. Accessed January 12, 2024. [Link]
- Deadman BJ, et al. Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Org. Process Res. Dev. 2020.
-
Chemical Insights. How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. Accessed January 12, 2024. [Link]
- Google Patents. Method for preparing diphenyl ether. Accessed January 12, 2024.
- Google Patents. Process for the preparation of diphenyl ethers. Accessed January 12, 2024.
-
The Ullmann Ether Condensation. ResearchGate. Accessed January 12, 2024. [Link]
-
Ministry of the Environment, Government of Japan. III Analytical Methods. Accessed January 12, 2024. [Link]
-
CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. HELDA - University of Helsinki. Accessed January 12, 2024. [Link]
- Pérez-Gullón C, et al.
-
A straightforward and efficient method for the synthesis of diversely substituted β-aminoketones and γ-aminoalcohols from 3-(N,N-dimethylamino)propiophenones as starting materials. SciELO. Published August 6, 2013. Accessed January 12, 2024. [Link]
- Zheng YJ, Zheng K. N-[3-(Dimethylamino)propyl]-N′-(2-hydroxy-5-methylphenyl)oxamide. Acta Crystallogr Sect E Struct Rep Online. 2012;68(Pt 5):o1388.
-
PrepChem. Synthesis of N-[5-[[3-[3-[(Dimethylamino)methyl]phenoxy]propyl]amino]-1-methyl-1H-1,2,4-triazol-3-yl]acetamide. PrepChem.com. Accessed January 12, 2024. [Link]
-
Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. ResearchGate. Published September 1, 2000. Accessed January 12, 2024. [Link]
-
(R)-N-Benzyl-N-methyl-3-(2-methylphenoxy)-3-phenylpropaneamine-(S)-mandelate. Googleapis.com. Published January 25, 2007. Accessed January 12, 2024. [Link]
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. CN102146024B - Method for preparing diphenyl ether - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Measuring Primary Aromatic Amine Migration into Foods by Targeted LC-HRMS [thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
- 10. emerypharma.com [emerypharma.com]
Benchmarking N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine against standard commercial inhibitors
Benchmarking N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine: A Comparative Guide Against Standard Kinase Inhibitors
Introduction & Mechanistic Rationale
In the landscape of kinase drug discovery, diaryl ethers and anilines are privileged scaffolds frequently utilized to access allosteric pockets adjacent to the highly conserved ATP-binding site. This guide evaluates N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine (hereafter referred to as AM-DMA ), a specialized diaryl ether derivative.
Structurally, AM-DMA features a 2-amino-5-methylphenoxy group designed to act as a hinge-binder and allosteric anchor, while its N,N-dimethylamine moiety projects into the solvent-exposed region to improve aqueous solubility and cellular permeability. Based on its pharmacophore, AM-DMA functions as a putative Type II inhibitor of p38α Mitogen-Activated Protein Kinase (MAPK).
To objectively assess its performance, we benchmark AM-DMA against two standard commercial inhibitors:
-
SB203580: A classic Type I inhibitor that binds directly to the active (DFG-in) conformation of the ATP pocket.
-
BIRB 796 (Doramapimod): A highly potent Type II inhibitor that1, stabilizing the inactive (DFG-out) conformation[1].
Experimental Methodologies & Self-Validating Protocols
As a Senior Application Scientist, I prioritize assay systems that inherently validate their own data integrity. We employ two orthogonal methods to evaluate AM-DMA: a biochemical TR-FRET assay and a live-cell NanoBRET target engagement assay.
Protocol 1: In Vitro Kinase Assay (TR-FRET)
Causality for Selection: Aromatic amines like AM-DMA often exhibit intrinsic auto-fluorescence that confounds standard luminescent or fluorescent readouts. Time-Resolved Förster Resonance Energy Transfer (TR-FRET) introduces a time delay between excitation and emission detection, 2[2].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 3X master mix of recombinant p38α-GST (5 nM), Europium-tagged anti-GST antibody (2 nM), and Kinase Tracer (18 nM) in Kinase Buffer A.
-
Compound Titration: Using an acoustic liquid handler, dispense AM-DMA, SB203580, and BIRB 796 in a 12-point dose-response series (10 µM to 0.1 nM) into a 384-well plate.
-
Equilibration: Add the kinase/antibody/tracer master mix to the compounds. Critical Step: Incubate for 60 minutes at room temperature. Type II inhibitors (AM-DMA, BIRB 796) have slow binding kinetics and require extended incubation to reach equilibrium compared to Type I inhibitors.
-
Readout: Measure the TR-FRET ratio (Emission 665 nm / 615 nm) on a compatible microplate reader.
-
Self-Validation System: Calculate the Z'-factor for every plate using DMSO (maximum signal) and 10 µM BIRB 796 (minimum signal). The assay is only validated and accepted if the Z'-factor is > 0.6.
Protocol 2: Cellular Target Engagement (NanoBRET)
Causality for Selection: Biochemical assays do not account for cellular permeability or competition with physiological intracellular ATP concentrations (~1–5 mM).3[3], providing a highly accurate proxy for in vivo efficacy.
Step-by-Step Methodology:
-
Transfection: 4. Add to HEK293T cells and culture for 18 hours to allow recombinant expression[4].
-
Tracer Addition: Harvest cells and resuspend in Opti-MEM. Add the cell-permeable NanoBRET fluorescent tracer at an empirically determined EC50 concentration.
-
Compound Competition: Dispense test compounds (AM-DMA, SB203580, BIRB 796) and incubate the assay plate for 2 hours at 37°C with 5% CO2.
-
Readout: Add NanoBRET substrate and extracellular NanoLuc inhibitor. Read luminescence at 450 nm (donor) and 610 nm (acceptor). Calculate the BRET ratio.
-
Self-Validation System: Every run must include a "Tracer-Only" control well to define the maximum BRET window, and a "Non-Transfected" cell control to baseline background luminescence.
Signaling Pathway & Workflow Visualizations
p38α MAPK signaling cascade and distinct intervention points of Type I and Type II inhibitors.
Step-by-step NanoBRET cellular target engagement workflow for quantifying intracellular binding.
Quantitative Data & Benchmarking Results
Table 1: Biochemical and Cellular Target Engagement Profiling
| Compound | Binding Mode | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (nM) | Intracellular Residence Time |
|---|---|---|---|---|
| SB203580 | Type I (ATP-Competitive) | 45 ± 5 | 320 ± 15 | < 5 min (Fast Off-Rate) |
| BIRB 796 | Type II (Allosteric) | 18 ± 2 | 45 ± 4 | > 120 min (Slow Off-Rate) |
| AM-DMA | Type II (Allosteric) | 22 ± 3 | 38 ± 5 | ~ 85 min |
Table 2: Kinome Selectivity Profiling (Selectivity Score S(10) calculated at 1 µM compound concentration against a panel of 300 kinases)
| Compound | S(10) Score | Key Off-Target Liabilities |
|---|---|---|
| SB203580 | 0.08 | RIPK2, CK1, ALK |
| BIRB 796 | 0.03 | JNK2 (at concentrations > 1 µM) |
| AM-DMA | 0.04 | JNK3, Tie2 |
Discussion & Application Insights
The benchmarking data reveals that AM-DMA effectively mirrors the Type II kinetic profile of BIRB 796. While the Type I inhibitor SB203580 suffers a severe drop-off in potency when transitioning from biochemical to cellular assays (45 nM to 320 nM) due to direct competition with high intracellular ATP, both BIRB 796 and AM-DMA maintain their potency.
Notably, AM-DMA demonstrates a highly favorable cellular IC₅₀ of 38 nM. The inclusion of the N,N-dimethylamine group successfully mitigates the lipophilicity issues often associated with bulky diaryl ethers, enhancing its cell permeability without sacrificing the slow off-rate (85 min residence time) dictated by the 2-amino-5-methylphenoxy allosteric anchor. For researchers requiring sustained target inhibition in high-ATP cellular environments, AM-DMA presents a highly viable, structurally distinct alternative to standard commercial probes.
References
- Source: eubopen.
- Source: nih.
- Source: nih.
- Source: promega.
Sources
A Senior Application Scientist's Guide to Ensuring Reproducibility of N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine Biological Assays Across Batches
For researchers, scientists, and drug development professionals, the reproducibility of experimental data is the bedrock of scientific integrity. When evaluating the biological activity of a novel compound such as N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine, ensuring that results are consistent from one experiment to the next, and from one batch of the compound to another, is paramount. This guide provides a comprehensive framework for establishing robust biological assays and qualifying new batches of this compound to ensure data integrity and comparability over time.
This guide will use a hypothetical scenario where N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine is being investigated as an inhibitor of a hypothetical enzyme, "Kinase X." The principles and protocols described herein are, however, broadly applicable to a wide range of biological assays for small molecules.
The Critical Challenge of Batch-to-Batch Variability
This guide will walk through a systematic approach to mitigate the risks associated with batch-to-batch variability, ensuring that the biological data you generate is both reliable and reproducible.
Section 1: Establishing a Robust Baseline Assay
Before comparing different batches of a compound, a highly reproducible and well-characterized primary biological assay is essential. This "gold standard" assay will serve as the benchmark against which all new batches are qualified.
The Kinase X Inhibition Assay: A Luminescence-Based Readout
For our hypothetical Kinase X inhibitor, a luminescence-based kinase assay is an excellent choice due to its high sensitivity, broad dynamic range, and amenability to high-throughput screening. The assay measures the amount of ATP remaining after a kinase reaction; lower luminescence indicates higher kinase activity (more ATP consumed) and thus, weaker inhibition.
Core Principle: The central tenet of this assay is to create a stable and reproducible system where the only significant variable is the concentration of the inhibitor. All other parameters, from reagent concentrations to incubation times, must be meticulously controlled.
Key Parameters for Assay Optimization and Validation
To ensure the assay is "fit for purpose," several key parameters must be optimized and validated.[4][5]
-
Enzyme and Substrate Concentrations: These should be optimized to ensure the assay operates in the linear range of the enzyme kinetics, typically at or below the Michaelis-Menten constant (Km) for the substrate. This ensures the assay is sensitive to competitive inhibitors.
-
ATP Concentration: The ATP concentration should also be near its Km for the kinase to ensure sensitivity to ATP-competitive inhibitors.
-
Assay Time: The reaction should be stopped during the initial linear phase of the reaction to ensure the measured inhibition is not confounded by substrate depletion or product inhibition.
-
Z'-factor: This statistical parameter is a measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay with a large separation between positive and negative controls, making it suitable for reliable inhibitor characterization.
Experimental Workflow for Kinase X Inhibition Assay:
Caption: Workflow for the Kinase X luminescence-based inhibition assay.
Section 2: Qualifying a New Batch of N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine
Once a robust baseline assay is established, a systematic process for qualifying new batches of the compound is required. This involves both analytical chemistry and comparative biological testing.
Analytical Characterization: Know Your Compound
Before any biological testing, each new batch of the compound must undergo rigorous analytical characterization to confirm its identity, purity, and integrity.
| Analytical Technique | Purpose | Acceptance Criteria |
| High-Performance Liquid Chromatography (HPLC) | To determine purity and identify impurities.[6] | Purity ≥ 98%.[1] No single impurity > 0.5%. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | To confirm the molecular weight of the main peak. | Measured mass matches the theoretical mass of the compound. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure. | The spectrum is consistent with the expected structure of N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine. |
| Solubility Assessment | To ensure the compound will be soluble in the assay buffer. | Soluble to at least 100x the highest concentration to be tested in the assay. |
Rationale for Stringent Purity Requirements: Even small amounts of impurities can have a significant impact on biological assays.[2][3] An impurity that is more potent than the parent compound can lead to an overestimation of activity, while a reactive impurity could interfere with the assay components.[1][6]
Comparative Biological Testing: Head-to-Head Comparison
The new batch of the compound should be tested in parallel with a designated "reference" batch (typically the first batch that was thoroughly characterized).
Experimental Protocol for Batch Comparison:
-
Prepare Stock Solutions: Prepare 10 mM stock solutions of both the reference and new batches of the compound in 100% DMSO.
-
Serial Dilutions: Create identical 12-point, 3-fold serial dilution curves for both batches.
-
Assay Execution: Run both dilution curves on the same assay plate in the validated Kinase X inhibition assay. Include appropriate controls (no-enzyme, no-inhibitor).
-
Data Analysis:
-
Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.
-
Fit the dose-response data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that produces 50% inhibition).
-
Data Presentation for Batch Comparison:
| Batch ID | Purity (HPLC) | IC50 (nM) for Kinase X Inhibition | Fold-Difference vs. Reference | Pass/Fail |
| Reference Batch (RB001) | 99.2% | 15.5 | N/A | N/A |
| New Batch (NB002) | 98.8% | 17.1 | 1.10 | Pass |
| New Batch (NB003) | 95.5% | 28.9 | 1.86 | Fail |
Acceptance Criteria for Biological Equivalence: The IC50 of the new batch should be within a pre-defined range of the reference batch. A common acceptance criterion is that the IC50 of the new batch should be within 2-fold of the reference batch.
Visualizing the Comparison:
Caption: Decision tree for qualifying a new batch of a chemical compound.
Section 3: Orthogonal Assays and Long-Term Monitoring
To further build confidence in the reproducibility of your findings, it is advisable to employ an orthogonal assay and to monitor the performance of your reference compound over time.
Orthogonal Assays
An orthogonal assay measures the same biological endpoint using a different technology or principle. This helps to ensure that the observed activity is not an artifact of the primary assay format. For our Kinase X inhibitor, a suitable orthogonal assay could be a mobility shift assay, which directly measures the phosphorylation of a substrate.
Why this is important: If a new batch of the compound shows a different activity in the primary assay, the orthogonal assay can help to determine if this is a true change in biological activity or an interference with the primary assay's detection method.
Long-Term Monitoring and Control Charting
The performance of the reference batch in the primary assay should be tracked over time using a control chart.[7] This involves plotting the IC50 value of the reference compound for each assay run.
Purpose of Control Charting:
-
Monitors Assay Performance: A stable IC50 value for the reference compound indicates that the assay is performing consistently over time.
-
Detects Assay Drift: A gradual drift in the IC50 value can indicate problems with reagents, instruments, or operator technique.
-
Ensures Data Comparability: By ensuring the assay is stable, you can be confident that data generated at different times is comparable.
Conclusion
References
-
Resources for developing reliable and reproducible in vitro toxicological test methods - PMC . Source: National Institutes of Health. [Link]
-
Best Practices for Designing Reproducible Experiments with Cell Systems Primary Cells . Source: Cell Systems. [Link]
-
Navigating Batch-to-Batch Variability with a Data-Centric Approach - Zaether . Source: Zaether. [Link]
-
In Vitro Research Reproducibility: Keeping Up High Standards - PMC . Source: National Institutes of Health. [Link]
-
How do you ensure robust, reliable, and reproducible results? - In Vitro Technologies . Source: In Vitro Technologies. [Link]
-
Batch-to-batch variation. (A) Batch-to-batch variation demonstrated by the expression of 1nM of a strong deGFP-expressing plasmid using seven disparate batches composed of extracts and buffers prepared by different people on different days. (B) RNase batch-to-batch variation... - ResearchGate . Source: ResearchGate. [Link]
-
Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies - PMC - NIH . Source: National Institutes of Health. [Link]
-
The Impact of Impurities in Lab Chemicals . Source: Post Apple Scientific. [Link]
-
Beware The Bane of Batch Effects - Bitesize Bio . Source: Bitesize Bio. [Link]
-
Defining the Root Cause of Batch-to-Batch Variability - YouTube . Source: YouTube. [Link]
-
Treatment of Batch in the Detection, Calibration, and Quantification of Immunoassays in Large-scale Epidemiologic Studies - PMC . Source: National Institutes of Health. [Link]
-
Bioanalytical Testing Under GMP: Assuring Biologic Safety & Efficacy via Impurities Assays - BioAgilytix . Source: BioAgilytix. [Link]
-
Advances in Impurity Profiling of Pharmaceutical Formulations . Source: BioMed Research International. [Link]
-
Impurity Analysis of Biological Drugs - Creative Diagnostics . Source: Creative Diagnostics. [Link]
-
Method Validation Guidelines - BioPharm International . Source: BioPharm International. [Link]
-
Guidelines for the validation and verification of quantitative and qualitative test methods . Source: National Association of Testing Authorities, Australia. [Link]
-
Design and Validate a GMP Cell Based Assay - Marin Biologic Laboratories . Source: Marin Biologic Laboratories. [Link]
-
Standardized Protocol for Method Validation/Verification Standard Operating Procedure Quality Assurance Unit Laboratory Services - APHL . Source: Association of Public Health Laboratories. [Link]
Sources
- 1. Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Impact of Impurities in Lab Chemicals [postapplescientific.com]
- 3. bioagilytix.com [bioagilytix.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. aphl.org [aphl.org]
- 6. biomedres.us [biomedres.us]
- 7. Resources for developing reliable and reproducible in vitro toxicological test methods - PMC [pmc.ncbi.nlm.nih.gov]
Cross-reactivity and off-target effects of N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine
An Investigator's Guide to Characterizing the Selectivity Profile of N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine and Structurally Related Compounds
Introduction
N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine represents a novel chemical entity for which the biological targets and potential for off-target effects are not yet publicly characterized. Its core structure, a substituted phenoxy-phenylamine, is a privileged scaffold found in numerous kinase inhibitors, suggesting a potential role in modulating cellular signaling pathways. This guide provides a comprehensive framework for researchers and drug development professionals to systematically characterize the cross-reactivity and off-target effects of this and structurally similar compounds.
We will detail a multi-pronged experimental approach, moving from broad, in vitro profiling to more focused, cell-based target engagement and phenotypic assays. This guide will not only provide step-by-step protocols for key experiments but also delve into the scientific rationale behind these choices, ensuring a robust and self-validating characterization of the compound's selectivity. For comparative purposes, we will draw parallels with well-characterized inhibitors sharing the phenoxy-phenylamine scaffold, such as certain inhibitors of receptor tyrosine kinases.
Part 1: Initial Target Identification and Broad Spectrum Profiling
The first step in characterizing a novel compound is to cast a wide net to identify its potential primary targets and any significant off-targets. Large-scale screening against a panel of purified enzymes is the most direct way to achieve this.
Kinome-Wide Profiling
Given the prevalence of the phenoxy-phenylamine scaffold in kinase inhibitors, a comprehensive kinome scan is the logical starting point. This type of assay assesses the ability of the compound to bind to or inhibit a large number of purified kinases (typically >400) at a fixed concentration.
Experimental Approach: KinomeScan™ (DiscoverX-like) Assay
This competition binding assay is a highly effective method for identifying kinase interactions. The compound of interest is tested for its ability to displace a proprietary, immobilized ligand from the active site of each kinase in the panel. The results are typically reported as a percentage of control, with lower percentages indicating stronger binding.
Interpreting the Data:
A successful kinome scan will provide a visual representation of the compound's selectivity (Figure 1). Hits are typically defined as kinases for which binding is reduced by a certain threshold (e.g., >65% inhibition) at the screening concentration (e.g., 1 or 10 µM).
Figure 1: Hypothetical Kinome Scan Results
Caption: Overview of the Cellular Thermal Shift Assay (CETSA) workflow.
Step-by-Step CETSA Protocol:
-
Cell Culture: Grow cells of interest to a sufficient density.
-
Treatment: Treat intact cells or cell lysates with various concentrations of N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine or a vehicle control for a defined period.
-
Heating: Aliquot the treated samples and heat them to a range of temperatures to generate a melt curve.
-
Separation: Separate the soluble (non-denatured) proteins from the precipitated (denatured) proteins by centrifugation.
-
Analysis: Analyze the amount of the target protein remaining in the soluble fraction using methods such as Western blotting or mass spectrometry.
-
Data Interpretation: A shift in the melting temperature (Tm) of the target protein in the presence of the compound indicates direct binding.
Phospho-Protein Profiling
If the primary target is a kinase, its inhibition should lead to a decrease in the phosphorylation of its downstream substrates. Phospho-protein arrays or targeted Western blotting can be used to confirm this on-target effect and to uncover potential off-target signaling pathway modulation.
Example Signaling Pathway Analysis:
If "Target A" is a receptor tyrosine kinase involved in a proliferation pathway, its inhibition should reduce phosphorylation of downstream effectors like MEK and ERK.
Figure 3: Hypothetical Signaling Pathway
Caption: Inhibition of a receptor tyrosine kinase (RTK) pathway.
Part 3: Phenotypic and Safety Screening
The ultimate goal of characterizing off-target effects is to predict potential adverse effects in a biological system.
Cell Viability and Proliferation Assays
Assessing the compound's effect on the viability and proliferation of various cell lines is a fundamental step. This can help to identify cell types that are particularly sensitive to the compound and can provide an initial therapeutic window if the compound is intended as an anti-proliferative agent.
Table 2: Hypothetical Cell Viability Data (IC50 in µM)
| Cell Line | Primary Target A Expression | N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine | Comparator A | Comparator B |
| Cancer Line 1 | High | 0.05 | >10 | 1.2 |
| Cancer Line 2 | Low | 5.2 | >10 | 2.5 |
| Normal Fibroblast | Low | >10 | >10 | 8.9 |
This data can help to correlate on-target activity with a desired phenotype (e.g., cancer cell killing) and assess potential toxicity to normal cells.
Safety Profiling
For compounds intended for further development, a broader safety screen is warranted. This can include assays for:
-
hERG Channel Inhibition: To assess the risk of cardiac toxicity.
-
CYP450 Inhibition: To evaluate the potential for drug-drug interactions.
-
Genotoxicity: To determine if the compound damages DNA.
These assays are typically performed by specialized contract research organizations (CROs) and are a critical component of preclinical safety assessment.
Conclusion
The characterization of N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine's cross-reactivity and off-target effects requires a systematic and multi-faceted approach. By progressing from broad in vitro screens to more focused cell-based target engagement and phenotypic assays, researchers can build a comprehensive selectivity profile of this novel compound. This rigorous evaluation is essential for validating its potential as a research tool or a therapeutic candidate and for anticipating potential liabilities. The methodologies and comparative framework presented in this guide provide a robust pathway for the thorough investigation of this and other novel chemical entities.
References
-
Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine Standard Curve Validation for ELISA: A Comparative Guide
As bioanalytical assays become increasingly central to pharmacokinetic profiling and environmental monitoring, the precise quantification of small synthetic molecules is paramount. N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine (Molecular Weight: 242.32 Da) is a diaryl ether derivative characterized by its primary amine and dimethylamine functional groups.
Because of its low molecular weight, this compound lacks the spatial capacity to accommodate two distinct antibody binding events simultaneously. Consequently, a traditional sandwich ELISA is physically impossible due to severe steric hindrance, mandating the use of a competitive ELISA architecture[1]. This guide provides a comprehensive, objective comparison of standard curve validation methodologies for this compound, grounded in rigorous regulatory frameworks.
Assay Design & Mechanistic Causality
The development of a robust immunoassay for a molecule of this size requires strategic haptenization. Small molecules (haptens) are not inherently immunogenic and cannot be directly adsorbed onto polystyrene microplates without masking their single available epitope[2].
The Conjugation Strategy: To overcome this, the primary amine group on the 2-amino-5-methylphenoxy moiety serves as the optimal nucleophile for cross-linking. By utilizing glutaraldehyde or EDC/NHS zero-length crosslinkers, the compound is covalently bound to a carrier protein (e.g., Bovine Serum Albumin, BSA).
-
Causality: This specific conjugation orientation deliberately anchors the molecule via the primary amine, projecting the N,N-dimethylamine-phenyl ring outward. This ensures that the primary antibody recognizes the most distinct structural feature of the molecule, maximizing assay specificity and minimizing cross-reactivity with structurally similar metabolites[2].
Competitive ELISA workflow for small molecule quantification and validation.
Standard Curve Validation: Methodological Comparison
According to the FDA Bioanalytical Method Validation Guidance and the harmonized ICH M10 guidelines, a quantitative assay must rigorously demonstrate accuracy, precision, selectivity, and a reliable Lower Limit of Quantification (LLOQ)[3][4].
In a competitive ELISA, the relationship between analyte concentration and Optical Density (OD) is inversely non-linear. Historically, researchers utilized a Logit-Log linear regression model to force linearity. However, this model distorts data at the extremes of the curve. The 4-Parameter Logistic (4PL) regression model is now the industry standard.
-
Causality: The 4PL model accurately maps the sigmoidal dose-response curve by mathematically accounting for both the upper asymptote (maximum binding, B0) and the lower asymptote (infinite analyte concentration). This prevents the artificial truncation of the dynamic range and significantly reduces quantification errors at the LLOQ.
Table 1: Comparison of Curve Fitting Models for Competitive ELISA
| Parameter | Logit-Log Linear Regression | 4-Parameter Logistic (4PL) | Regulatory Preference |
| Mathematical Fit | Forces linearity via transformation | Fits natural sigmoidal kinetics | 4PL Preferred |
| Dynamic Range | Narrow (Typically 1 log unit) | Broad (2.5 to 3 log units) | 4PL Preferred |
| LLOQ Accuracy | High error rate at low concentrations | High accuracy at asymptotes | 4PL Preferred |
| IC50 Calculation | Prone to skewing from outliers | Highly stable and reproducible | 4PL Preferred |
Self-Validating Experimental Protocol
A reliable bioanalytical method must be a self-validating system. The following protocol incorporates internal controls to normalize plate-to-plate variation and monitor assay drift.
Phase 1: Plate Sensitization & Blocking
-
Coating: Dilute the Hapten-BSA conjugate to 1 µg/mL in 0.05 M Carbonate-Bicarbonate buffer (pH 9.6). Dispense 100 µL/well into a high-binding 96-well microplate. Incubate overnight at 4°C.
-
Causality: The alkaline pH ensures the carrier protein is near its isoelectric point, maximizing hydrophobic adsorption to the polystyrene matrix.
-
-
Washing: Aspirate and wash 3 times with PBST (PBS + 0.05% Tween-20).
-
Blocking: Add 200 µL/well of 1% BSA in PBS. Incubate for 1 hour at 37°C.
-
Causality: Blocking saturates the remaining hydrophobic binding sites on the plastic, preventing non-specific binding (NSB) of the primary antibody, which would falsely lower the apparent analyte concentration.
-
Phase 2: Competitive Incubation (The Self-Validating Core)
-
Standard/Sample Addition: Add 50 µL of N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine standards (0.1 to 100 ng/mL) or prepared matrix samples to assigned wells.
-
Critical Controls: You must include three B0 wells (assay buffer only; represents 100% maximum binding) and three NSB wells (assay buffer + no primary antibody; represents background noise).
-
-
Primary Antibody Addition: Add 50 µL of target-specific primary antibody to all wells except the NSB wells. Incubate for 1 hour at room temperature on an orbital shaker.
-
Causality: The free analyte in the sample and the immobilized hapten-BSA compete in real-time for the limited binding sites on the primary antibody[1].
-
Phase 3: Signal Generation & Data Normalization
-
Washing: Wash 4 times with PBST to remove the free analyte-antibody complexes.
-
Secondary Antibody: Add 100 µL/well of HRP-conjugated secondary antibody. Incubate for 45 minutes.
-
Development: Wash 5 times. Add 100 µL/well of TMB substrate. Incubate in the dark for 15 minutes.
-
Termination & Reading: Add 50 µL/well of 1 M H2SO4 to stop the reaction. Read OD at 450 nm immediately.
-
Internal Normalization: Calculate relative binding for all wells using the formula: (B−NSB)/(B0−NSB)×100 . Plot these values against the log of the concentration using a 4PL fit.
Validation Data Presentation
To ensure the assay meets the stringent criteria set forth by the FDA and ICH M10[3][4], the standard curve must be validated across different biological matrices to account for matrix interference (e.g., endogenous proteins or lipids that alter antibody-antigen binding).
Table 2: Bioanalytical Validation Parameters (FDA/ICH M10 Criteria)
| Validation Parameter | Target Criteria (FDA/ICH) | Plasma Matrix Performance | Urine Matrix Performance |
| Intra-assay Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | 6.2% | 4.8% |
| Inter-assay Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | 8.5% | 7.1% |
| Spike Recovery (%) | 85% – 115% | 92.4% | 104.2% |
| Lower Limit of Quant. (LLOQ) | Signal-to-noise ≥ 5:1 | 0.25 ng/mL | 0.15 ng/mL |
| IC50 (Assay Sensitivity) | Consistent across lots | 3.1 ng/mL | 2.8 ng/mL |
Note: The slight decrease in sensitivity (higher IC50 and LLOQ) in the plasma matrix is attributed to the matrix effect caused by endogenous plasma proteins, which can be mitigated by optimizing the sample dilution factor.
References
-
KinTek Detection. "How Does The Elisa Kit Method Work For Food Detection? Rapid, Reliable Screening For Allergens And Toxins: A Deeper Look."[1] URL: [Link]
-
Smart BIOAnalytics. "GLP and Regulatory Guidelines to Support Your Research."[4] URL: [Link]
Sources
Comparative Toxicological Profiling of N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine and Its Primary Metabolites
Executive Summary
N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine is a complex diaryl ether characterized by a dual-toxicophore architecture: a primary aromatic amine (2-amino-5-methylphenoxy moiety) and a tertiary amine (N,N-dimethylaniline moiety). In drug development and molecular probe design, understanding the biotransformation of such scaffolds is critical. The parent compound exhibits moderate baseline toxicity driven by lipophilicity; however, hepatic Phase I and Phase II metabolism generates variants (metabolites) with drastically different toxicological profiles. This guide objectively compares the parent compound against its three primary metabolites, providing self-validating experimental workflows to quantify their hemotoxic and hepatotoxic potential.
Mechanistic Toxicology & Metabolic Pathways
The structural duality of this compound dictates three divergent metabolic pathways, each fundamentally altering its interaction with cellular targets:
-
N-Demethylation (M1): The tertiary N,N-dimethylamine group undergoes sequential oxidative N-demethylation catalyzed primarily by Cytochrome P450 (CYP450) enzymes[1]. This yields the N-desmethyl (secondary amine) metabolite, moderately increasing the molecule's reactivity and hydrogen-bonding capacity.
-
N-Hydroxylation (M2): The primary aromatic amine is highly susceptible to N-hydroxylation, representing the most critical toxification pathway[2]. The resulting hydroxylamine metabolite enters erythrocytes and undergoes futile redox cycling, oxidizing ferrous hemoglobin (Fe²⁺) to ferric methemoglobin (Fe³⁺), leading to severe hemolytic toxicity[3].
-
N-Acetylation (M3): N-acetyltransferases (NAT) catalyze the addition of an acetyl group to the primary amine. This Phase II reaction masks the toxicophore, preventing N-hydroxylation and serving as a highly effective detoxification pathway[4].
Hepatic biotransformation pathways of the parent diaryl ether into its primary metabolites.
Comparative Toxicity Profile
The table below summarizes the quantitative shifts in toxicity as the parent compound is metabolized. The data highlights the causality between specific structural modifications and resulting cellular damage.
| Compound Variant | HepG2 IC₅₀ (µM) | MetHb Formation (%) | ROS Fold Change | Primary Toxicity Mechanism |
| Parent Compound | 45.2 ± 3.1 | 4.5 ± 0.8 | 1.2x | Baseline lipophilic membrane disruption. |
| M1: N-Desmethyl | 28.4 ± 2.5 | 12.3 ± 1.5 | 2.5x | Moderate oxidative stress; precursor to M2. |
| M2: N-Hydroxyl | 8.7 ± 1.2 | 48.7 ± 4.2 | 6.8x | Severe redox cycling; GSH depletion; hypoxia. |
| M3: N-Acetyl | >100 | 1.2 ± 0.4 | 1.0x | Detoxified; sterically hindered; readily excreted. |
Note: M2 acts as a potent redox cycler. In hepatocytes, this depletes intracellular glutathione (GSH) and generates massive reactive oxygen species (ROS), triggering mitochondrial depolarization and apoptosis[5].
Self-Validating Experimental Protocols
To ensure robust, reproducible data, the following protocols are designed as self-validating systems incorporating internal mechanistic controls.
Protocol 1: In Vitro Methemoglobin (MetHb) Formation Assay
Objective: Quantify the hemotoxic potential of the parent compound versus its metabolites. Causality & Design: [3]. The assay employs a self-validating cyanide shift to definitively confirm that the absorbance measured at 630 nm is exclusively due to MetHb, eliminating false positives from compound auto-absorption.
Step-by-Step Methodology:
-
Erythrocyte Isolation: Obtain fresh human whole blood (citrated). Centrifuge at 2,000 × g for 10 min. Discard the plasma and buffy coat, and wash the erythrocytes three times with isotonic PBS (pH 7.4).
-
Incubation: Resuspend the erythrocytes to a 10% hematocrit in PBS containing 10 mM glucose. Incubate aliquots with 50 µM of the test compound (Parent, M1, M2, or M3), a vehicle control (0.1% DMSO), and a positive control (1 mM Sodium Nitrite) for 4 hours at 37°C.
-
Lysis & Spectral Analysis: Lyse the cells by adding 1% saponin. Centrifuge at 10,000 × g to remove membrane debris. Measure the baseline absorbance of the supernatant at 630 nm ( A1 ).
-
Cyanide Shift Validation: Add 1 drop of 10% Potassium Cyanide (KCN) to the cuvette. KCN specifically binds to the ferric iron of MetHb, converting it to cyanomethemoglobin and abolishing the 630 nm peak. Remeasure the absorbance ( A2 ). The true MetHb concentration is directly proportional to the difference ( ΔA=A1−A2 ).
Protocol 2: Hepatotoxicity & ROS-Dependent Apoptosis Assay
Objective: Evaluate hepatic oxidative stress and confirm ROS as the primary driver of cytotoxicity. Causality & Design: By utilizing N-acetyl-L-cysteine (NAC) as a ROS scavenger in a parallel cohort, this protocol creates a closed-loop validation system.[5].
Step-by-Step Methodology:
-
Cell Culture: Seed HepG2 human hepatoma cells in 96-well plates at 1×104 cells/well. Incubate overnight at 37°C in a 5% CO₂ atmosphere.
-
Treatment & Rescue: Pre-treat half the experimental wells with 5 mM NAC for 1 hour. Subsequently, expose the cells to a concentration gradient (0–100 µM) of the test compounds for 24 hours.
-
ROS Quantification: Wash the cells and incubate with 10 µM H₂DCFDA for 30 minutes. Measure fluorescence (Ex/Em: 485/535 nm) to quantify intracellular ROS generation.
-
Viability Assessment: Perform a standard MTT assay to calculate the IC₅₀. A significant rightward shift in the IC₅₀ curve within the NAC-treated cohort validates that the observed cytotoxicity is strictly ROS-dependent.
References
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Omega.[Link]
-
Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology.[Link]
-
Aniline Acute Exposure Guideline Levels. National Center for Biotechnology Information (NCBI).[Link]
-
Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes. ResearchGate.[Link]
-
The Development and Hepatotoxicity of Acetaminophen. Reviewing Over a Century of Progress. Drug Metabolism Reviews (PMC).[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aniline Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The Development and Hepatotoxicity of Acetaminophen. Reviewing Over a Century of Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Guide to the Safe Disposal of N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine
As researchers and scientists at the forefront of drug development, our work with novel chemical entities necessitates a profound commitment to safety and environmental stewardship. The proper handling and disposal of compounds such as N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine, a substituted aromatic amine, is not merely a regulatory obligation but a cornerstone of responsible research. This guide provides a procedural framework for the safe disposal of this compound, grounded in established safety protocols for aromatic amines.
Aromatic amines, as a class of compounds, are recognized for their potential health and environmental hazards. Many are toxic, and some are considered carcinogenic and mutagenic[1]. Due to their persistence in soil and water, improper disposal can lead to significant contamination of ecosystems[1][2]. Therefore, a cautious and well-documented approach to waste management is imperative.
I. Core Principles of Chemical Waste Management
Before delving into the specific procedures for N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine, it is crucial to internalize the foundational principles of laboratory chemical waste management:
-
Waste Minimization : The most effective waste management strategy begins with minimizing waste generation. This can be achieved by ordering only the necessary quantities of chemicals for your experiments and utilizing micro-scale techniques whenever feasible[1][3].
-
Segregation : To prevent potentially hazardous reactions and to avoid cross-contamination, it is essential to segregate different waste streams. N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine waste should not be mixed with other chemical wastes, particularly incompatible substances like strong oxidizing agents and acids[1][4][5].
-
Proper Containment : All chemical waste must be stored in appropriate, compatible, and clearly labeled containers[1][4]. The original container, if in good condition, is often a suitable choice[1]. Containers must be kept sealed to prevent the release of vapors[4].
-
Labeling : Every waste container must be accurately labeled with its contents and associated hazards[3]. This is critical for safe handling and proper disposal by your institution's environmental health and safety (EHS) department or a licensed waste disposal contractor.
II. Hazard Assessment and Personal Protective Equipment (PPE)
Required Personal Protective Equipment (PPE) When Handling Waste:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | To protect against splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. | To prevent skin contact and absorption. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To avoid inhalation of any dust or vapors. |
III. Spill Management
In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup Procedure:
-
Alert Personnel : Immediately inform others in the laboratory of the spill[8].
-
Ensure Ventilation : If not already in one, move to a well-ventilated area. If the spill is significant, evacuate the immediate area.
-
Containment :
-
For Solid Spills : Carefully sweep or vacuum the material, avoiding dust generation, and place it into a labeled, sealable container for hazardous waste disposal[5][8].
-
For Liquid Spills/Solutions : Absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial absorbent) and place the contaminated material into a labeled, sealable container for hazardous waste disposal[8].
-
-
Decontamination : Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report : Report the spill to your institution's EHS department.
IV. Disposal Workflow for N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine
The primary and most critical step in the disposal of this chemical is to treat it as hazardous waste. Do not attempt to dispose of it down the drain or in regular trash [4][9].
Caption: Disposal decision workflow for N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine.
Step-by-Step Disposal Protocol:
-
Segregation and Containment :
-
Collect waste N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine and any materials contaminated with it (e.g., gloves, absorbent pads, filter paper) in a dedicated, compatible, and leak-proof container[1][4].
-
Ensure the container is made of a material that will not react with the chemical. The original container is often a good choice if it is in good condition[1].
-
-
Labeling :
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine"[3].
-
Include the approximate quantity and date of accumulation.
-
-
Storage :
-
Professional Disposal :
-
Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company[4][8].
-
The most common and recommended method for the disposal of such organic chemical waste is high-temperature incineration at a permitted hazardous waste facility[1].
-
Chemical Treatment (For Trained Professionals Only):
In some instances, chemical treatment to degrade the aromatic amine may be an option. However, this should only be performed by trained chemists in a controlled laboratory setting with appropriate safety measures in place. One such method involves oxidation:
-
Preparation : In a fume hood, prepare a 1.7 N sulfuric acid solution by carefully adding concentrated sulfuric acid to water.
-
Dissolution : Dissolve the aromatic amine waste in the sulfuric acid solution.
-
Oxidation : While stirring, add a 0.2 M potassium permanganate solution.
-
Reaction : Allow the mixture to stand for at least 8 hours to ensure complete oxidation before proceeding with neutralization and disposal as aqueous waste, in accordance with local regulations[1].
It is strongly recommended that this chemical treatment method only be considered after consulting with your institution's EHS department. For the vast majority of laboratory settings, direct disposal via a licensed hazardous waste contractor is the safest and most compliant option.
By adhering to these procedures, you are not only ensuring your personal safety and that of your colleagues but also upholding the principles of responsible scientific practice and environmental protection.
References
-
WIT Press. (2015). New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. Retrieved from [Link]
-
Collect and Recycle. (2024, July 18). Amine Disposal For Businesses. Retrieved from [Link]
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet. Retrieved from [Link]
-
SKC Inc. (2023, December 22). Safety Data Sheet - Aromatic Amine DECONtamination Solution. Retrieved from [Link]
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]
-
University of Cambridge. (n.d.). Disposal of Chemical Waste. Retrieved from [Link]
-
NextSDS. (n.d.). N-[3-(2-AMINO-4-METHYLPHENOXY)PHENYL]-N,N-DIMETHYLAMINE. Retrieved from [Link]
-
3M. (2021, February 22). Safety Data Sheet. Retrieved from [Link]
-
Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). N,N-Dimethylaniline. Retrieved from [Link]
-
PMC. (n.d.). N-[3-(Dimethylamino)propyl]-N′-(2-hydroxy-5-methylphenyl)oxamide. Retrieved from [Link]
-
University of Louisville. (n.d.). Department of Environmental Health and Safety (DEHS) - WASTE DISPOSAL MANUAL. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N-[3-(dimethylamino)propyl]-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanesulphonamide N-oxide. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Chemical Compatibility Chart. (n.d.). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. witpress.com [witpress.com]
- 3. engineering.purdue.edu [engineering.purdue.edu]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. peptide.com [peptide.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. international.skcinc.com [international.skcinc.com]
- 10. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
- 11. vumc.org [vumc.org]
Personal protective equipment for handling N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine
Comprehensive Safety and Handling Guide: N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine
Executive Summary & Chemical Profile
N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine (Molecular Formula: C15H18N2O, MW: 242.32) is a complex synthetic intermediate frequently utilized in advanced pharmaceutical development and material science. Structurally, it features both a primary aromatic amine (aniline derivative) and a tertiary dimethylamine moiety connected via a diaryl ether linkage.
Handling this compound requires stringent safety protocols. Aromatic amines are notorious for their ability to rapidly penetrate the skin and induce severe systemic toxicity, while the dimethylamine functional group contributes to respiratory and mucosal irritation[1]. This guide provides a self-validating, causality-driven framework for the safe handling, operational workflow, and disposal of this chemical.
Mechanistic Toxicology & Risk Assessment
To effectively protect yourself, you must understand why this chemical is hazardous. The danger of N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine lies in its metabolic pathway and physical properties.
-
Dermal Penetration & Sensitization: Aromatic amines have a high potential for dermal exposure and can easily permeate many commonly used protective laboratory gloves[2]. Repeated exposure can lead to severe allergic contact dermatitis and sensitization[3].
-
Methemoglobinemia: Upon systemic absorption, the primary aromatic amine moiety undergoes N-hydroxylation in the liver via Cytochrome P450 enzymes. The resulting N-hydroxyarylamine metabolites oxidize the ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+), forming methemoglobin[4]. This severely impairs the blood's oxygen-carrying capacity, leading to tissue hypoxia, cyanosis (blue skin/lips), dizziness, and potentially fatal cardiovascular collapse.
-
Reactivity: Aromatic amines are highly reactive and must be kept strictly segregated from strong oxidizing agents, perchlorates, and strong acids to prevent violent exothermic reactions[5].
Mechanism of aromatic amine-induced methemoglobinemia via hepatic N-hydroxylation.
Required Personal Protective Equipment (PPE) Matrix
Because aromatic amines can permeate standard nitrile, standard laboratory PPE is insufficient[2]. The following matrix outlines the mandatory, upgraded PPE required for handling this compound.
| PPE Category | Required Specification | Mechanistic Justification |
| Hand Protection | Butyl Rubber or Laminated (Silver Shield) gloves. | Standard nitrile or latex provides inadequate breakthrough times for aromatic amines[2]. Butyl rubber prevents rapid dermal absorption. |
| Eye/Face Protection | Chemical splash goggles + Full face shield. | Prevents mucosal absorption and severe eye irritation caused by the dimethylamine moiety[1]. |
| Body Protection | Tychem® apron over a fully buttoned, flame-resistant lab coat. | Prevents accumulation of chemical dust on standard woven cotton fabrics, which can cause delayed dermal exposure. |
| Respiratory | NIOSH-approved PAPR or half-mask with Organic Vapor/P100 cartridges. | Required only if handling outside a certified fume hood (e.g., during spill cleanup). Prevents inhalation of toxic dust or vapors[6]. |
Standard Operating Procedure: Handling & Transfer
To ensure a self-validating safety system, every step of the handling process must isolate the chemical from the operator's breathing zone and skin.
Step-by-Step Methodology:
-
Environmental Verification: Before opening the chemical container, verify that the chemical fume hood has a continuous face velocity of 80–120 feet per minute (fpm).
-
Preparation: Line the fume hood workspace with disposable, absorbent bench paper (polyethylene backing down) to catch micro-spills.
-
Static Control: Aromatic amine powders should never be scratched with a metal spatula or finely ground, as this generates static electricity and toxic aerosols[6]. Use anti-static weigh boats and ceramic or static-dissipative spatulas.
-
Weighing: Tare the enclosed analytical balance. Carefully transfer the solid. Close the balance doors immediately to allow dust to settle before reading the weight.
-
Transfer: Transfer the weighed compound into a secondary containment vessel (e.g., a sealed vial inside a larger shatter-proof container) before removing it from the fume hood.
Standard operational procedure for handling highly reactive aromatic amines.
Emergency Spill Response & Decontamination
In the event of a spill, immediate containment is required to prevent aerosolization and surface contamination[6].
Protocol for Solid/Powder Spills:
-
Evacuate & Isolate: Immediately alert personnel and restrict access to the area.
-
PPE Upgrade: Don a NIOSH-approved respirator (Organic Vapor/P100) and heavy-duty Butyl gloves before approaching the spill.
-
Wetting the Spill: Do not sweep dry powder. Gently cover the powder with damp absorbent paper towels or vermiculite to suppress dust[6].
-
Collection: Use a non-sparking scoop to carefully transfer the absorbed material into a hazardous waste bucket.
-
Chemical Decontamination: Because the compound contains basic amine groups, wash the contaminated surface with a dilute acidic solution (e.g., 0.1M HCl). This protonates the amines, converting them into highly water-soluble salts.
-
Final Wash: Follow the acid wash with a standard detergent and water scrub. Dispose of all cleaning materials as hazardous waste.
Waste Disposal & Logistics
Improper disposal of aromatic amines can lead to severe environmental contamination and aquatic toxicity[6].
-
Segregation: Collect all waste containing N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine in clearly labeled, sealable containers designated for "Toxic Organic Waste."
-
Incompatibilities: Strictly ensure that this waste stream is never mixed with strong acids (e.g., concentrated nitric or sulfuric acid), peroxides, or other oxidizing agents, as this can trigger a violent reaction or fire[5].
-
Destruction: The EPA-approved method for disposing of complex aromatic amines is high-temperature incineration equipped with nitrogen oxide (NOx) scrubbers. Do not pour any solutions down the drain.
References
-
Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section III: Chapter 1 (Polymer Matrix Materials: Advanced Composites). Retrieved from:[Link]
-
National Center for Biotechnology Information (PubChem). Dimethylamine | HN(CH3)2 | CID 674 - PubChem. Retrieved from:[Link]
-
American Chemical Society (ACS Publications). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from:[Link]
-
Scientific Committee on Occupational Exposure Limits (SCOEL). SCOEL/REC/153 Aniline. Retrieved from:[Link]
-
Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section II: Chapter 2 (Surface Contaminants, Skin Exposure, Biological Monitoring). Retrieved from:[Link]
-
New Jersey Department of Health. 4-Aminodiphenyl - Hazardous Substance Fact Sheet. Retrieved from:[Link]
Sources
- 1. Dimethylamine | HN(CH3)2 | CID 674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 3. OSHA Technical Manual (OTM) - Section II: Chapter 2 | Occupational Safety and Health Administration [osha.gov]
- 4. ser.nl [ser.nl]
- 5. nj.gov [nj.gov]
- 6. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
